Lorundrostat
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1820940-17-7 |
|---|---|
Molecular Formula |
C24H33N7O2 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-(4-acetamidocyclohexyl)-2-[4-[5-(4-methylphenyl)-1,2,4-triazin-3-yl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C24H33N7O2/c1-17-3-5-19(6-4-17)22-15-25-29-24(28-22)31-13-11-30(12-14-31)16-23(33)27-21-9-7-20(8-10-21)26-18(2)32/h3-6,15,20-21H,7-14,16H2,1-2H3,(H,26,32)(H,27,33) |
InChI Key |
YHGVDZULVMINCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=NC(=N2)N3CCN(CC3)CC(=O)NC4CCC(CC4)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Lorundrostat's Mechanism of Action in Aldosterone Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lorundrostat is a novel, potent, and highly selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone synthesis in the adrenal cortex. By specifically targeting this enzyme, this compound effectively reduces aldosterone levels, leading to a significant decrease in blood pressure, particularly in patients with hypertension driven by aldosterone excess. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Role of Aldosterone in Hypertension
Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure through its effects on sodium and potassium balance and vascular tone.[1] Dysregulation of the renin-angiotensin-aldosterone system (RAAS), leading to excessive aldosterone production, is a significant contributor to the pathophysiology of hypertension, particularly in resistant and obesity-related forms of the disease.[2][3] Aldosterone synthase, a mitochondrial cytochrome P450 enzyme encoded by the CYP11B2 gene, catalyzes the conversion of 11-deoxycorticosterone to aldosterone.[4] Due to its pivotal role, aldosterone synthase has emerged as a key therapeutic target for the development of new antihypertensive agents.
Mechanism of Action: Selective Inhibition of Aldosterone Synthase
This compound is a competitive inhibitor of aldosterone synthase.[4] Its mechanism of action is centered on its high affinity and selectivity for CYP11B2 over the closely related enzyme 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis.[4] This selectivity is critical for avoiding off-target effects, such as cortisol deficiency, which has been a limitation of earlier, less selective aldosterone synthase inhibitors.[5]
The high degree of homology (93%) between CYP11B2 and CYP11B1 has historically posed a significant challenge in developing selective inhibitors.[4] this compound has demonstrated a remarkable 374-fold selectivity for inhibiting aldosterone synthesis over cortisol synthesis in in-vitro studies.[6] This high selectivity allows for effective suppression of aldosterone production without significantly impacting the hypothalamic-pituitary-adrenal (HPA) axis and cortisol levels.[7]
Signaling Pathway of Aldosterone Synthesis and this compound's Point of Intervention
Quantitative Data
In-Vitro Enzyme Inhibition
This compound's potency and selectivity have been quantified in in-vitro assays. The table below summarizes the key inhibition constants.
| Enzyme | This compound IC50 (nmol/L) | This compound Ki (nmol/L) | Selectivity (CYP11B1/CYP11B2) |
| Aldosterone Synthase (CYP11B2) | 1.27 | 1.27 | \multirow{2}{*}{374-fold} |
| 11β-Hydroxylase (CYP11B1) | 475 | 475 | |
| Data sourced from a first-in-human study.[4] |
Clinical Trial Data: Efficacy
Clinical trials have demonstrated this compound's efficacy in reducing blood pressure in patients with uncontrolled hypertension.
Table 2: Systolic Blood Pressure (SBP) Reduction in the Target-HTN Trial
| Treatment Group (once daily) | Change in Office SBP from Baseline (mmHg) | Placebo-Adjusted SBP Reduction (mmHg) |
| Placebo | -4.1 | - |
| This compound 50 mg | -13.2 | -9.6 |
| This compound 100 mg | -14.1 | -7.8 |
| Data from the 8-week Target-HTN trial in participants with suppressed plasma renin activity.[8] |
Table 3: 24-Hour Ambulatory SBP Reduction in the Advance-HTN Trial
| Treatment Group | Change in 24-hour Average SBP from Baseline (mmHg) | Placebo-Adjusted SBP Reduction (mmHg) |
| Placebo | -7.4 | - |
| This compound 50 mg | -15.4 | -7.9 |
| This compound 50-100 mg | -13.9 | -6.5 |
| Data from the 12-week Advance-HTN trial.[9] |
Clinical Trial Data: Safety Profile
The safety profile of this compound has been evaluated in clinical trials, with a focus on electrolyte abnormalities.
Table 4: Incidence of Key Adverse Events in Clinical Trials
| Adverse Event | Target-HTN Trial (this compound arms) | Advance-HTN Trial (this compound arms) |
| Serum K+ > 6.0 mmol/L | 6 participants (corrected with dose adjustment)[2] | 5-7% |
| Hyponatremia | 1 serious adverse event (possibly related)[10] | Higher incidence than placebo |
| Cortisol Insufficiency | No instances reported[2] | Not observed[7] |
Experimental Protocols
Detailed experimental protocols for the clinical trials are not fully publicly available; however, the principles of the key assays are described below.
In-Vitro CYP11B2 and CYP11B1 Inhibition Assay
The inhibitory activity of this compound on CYP11B2 and CYP11B1 is typically assessed using recombinant human enzymes expressed in a suitable cell line.
Methodology:
-
Enzyme Preparation: Recombinant human CYP11B2 and CYP11B1 are prepared.
-
Incubation: The enzymes are incubated with their respective substrates (11-deoxycorticosterone for CYP11B2 and 11-deoxycortisol for CYP11B1) in the presence of a range of this compound concentrations.
-
Product Quantification: The formation of the products (aldosterone and cortisol) is quantified using a sensitive analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The data are used to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for each enzyme.
Measurement of Plasma Aldosterone (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for the accurate quantification of aldosterone in plasma.
Methodology:
-
Sample Preparation: An internal standard (e.g., deuterated aldosterone) is added to the plasma sample. Aldosterone is then extracted from the plasma matrix, often using solid-phase extraction or liquid-liquid extraction.[11]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, where aldosterone is separated from other endogenous compounds.[11]
-
Mass Spectrometric Detection: The separated aldosterone is ionized and detected by a tandem mass spectrometer, which provides high selectivity and sensitivity.[11]
-
Quantification: The concentration of aldosterone is determined by comparing its signal to that of the internal standard.[11]
Measurement of Plasma Renin Activity (PRA)
Plasma renin activity is typically measured using a radioimmunoassay.
Methodology:
-
Angiotensin I Generation: Plasma samples are incubated at 37°C to allow renin to act on its substrate, angiotensinogen, to generate angiotensin I.[12]
-
Radioimmunoassay: The amount of angiotensin I generated is quantified using a competitive radioimmunoassay. This involves incubating the sample with a known amount of radiolabeled angiotensin I and an antibody specific to angiotensin I.[2]
-
Detection: The antibody-bound radiolabeled angiotensin I is separated from the unbound fraction, and the radioactivity is measured.
-
Calculation: The PRA is calculated based on the amount of angiotensin I generated per unit of time and is typically expressed in ng/mL/h.[4]
Clinical Trial Design Overview
The efficacy and safety of this compound have been evaluated in several key clinical trials.
The Target-HTN trial was a Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study designed to evaluate the efficacy, safety, and tolerability of different doses of this compound in patients with uncontrolled hypertension.[3][13] The Advance-HTN trial was a Phase 2b study that further assessed the efficacy and safety of this compound as an add-on therapy in patients with uncontrolled or resistant hypertension.[9][14]
Conclusion
This compound represents a significant advancement in the treatment of hypertension, particularly for patient populations with elevated aldosterone levels. Its highly selective mechanism of action, focused on the potent inhibition of aldosterone synthase, translates into effective blood pressure reduction with a favorable safety profile, notably the absence of cortisol suppression. The robust quantitative data from in-vitro studies and clinical trials underscore the therapeutic potential of this compound as a targeted therapy for aldosterone-driven hypertension. Further research and ongoing clinical development will continue to elucidate the long-term benefits and full clinical utility of this promising new agent.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mineralys Therapeutics Announces JAMA Publication of Full Target-HTN Phase 2 Trial Results for this compound in Uncontrolled and Treatment-Resistant Hypertension :: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]
- 4. visualmed.org [visualmed.org]
- 5. Aldosterone Synthase Inhibition Wi ... | Article | H1 Connect [archive.connect.h1.co]
- 6. Advance-HTN: Return of the systolic order – this compound’s role in restoring balance — NephJC [nephjc.com]
- 7. Recalibrating Interpretations of Aldosterone Assays Across the Physiologic Range: Immunoassay and Liquid Chromatography–Tandem Mass Spectrometry Measurements Under Multiple Controlled Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 12. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hcplive.com [hcplive.com]
- 14. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
Lorundrostat (MLS-101): A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lorundrostat (also known as MLS-101) is a potent and highly selective, orally administered inhibitor of aldosterone synthase (CYP11B2).[1][2][3] This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical efficacy in the treatment of uncontrolled and resistant hypertension. All quantitative data are presented in tabular format for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Chemical Structure and Physicochemical Properties
This compound is a novel small molecule with the developmental code name MLS-101.[1][4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(4-acetamidocyclohexyl)-2-[4-[5-(4-methylphenyl)-1,2,4-triazin-3-yl]piperazin-1-yl]acetamide | [1][5] |
| Synonyms | MLS-101, MT-4129 | [4] |
| CAS Number | 1820940-17-7 | [1] |
| Molecular Formula | C24H33N7O2 | [1][5] |
| Molecular Weight | 451.575 g/mol | [1][5] |
| InChIKey | YHGVDZULVMINCJ-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC=C(C=C1)C2=CN=NC(=N2)N3CCN(CC3)CC(=O)NC4CCC(CC4)NC(=O)C | [1] |
Mechanism of Action
This compound is a selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step in aldosterone biosynthesis.[2][3] By inhibiting CYP11B2, this compound reduces the production of aldosterone, a mineralocorticoid hormone that plays a central role in the regulation of blood pressure and electrolyte balance.[3] Elevated aldosterone levels can lead to sodium and water retention, potassium excretion, and consequently, hypertension.
Signaling Pathway of Aldosterone Synthesis
The following diagram illustrates the renin-angiotensin-aldosterone system (RAAS) and the point of intervention for this compound.
Selectivity
A key feature of this compound is its high selectivity for CYP11B2 over CYP11B1 (11β-hydroxylase), the enzyme responsible for cortisol synthesis.[2][3] This selectivity is crucial for minimizing off-target effects on the hypothalamic-pituitary-adrenal (HPA) axis.
| Parameter | Value | Reference |
| CYP11B2 vs. CYP11B1 Selectivity | 374-fold | [2][6] |
Pharmacokinetics
A first-in-human study was conducted to evaluate the pharmacokinetic profile of this compound in healthy participants. The key pharmacokinetic parameters are summarized below.
| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) | Reference |
| Tmax (Time to Peak Plasma Concentration) | 1-3 hours | 1-3 hours | [2][6] |
| t1/2 (Half-life) | 10-12 hours | 10-12 hours | [2][6] |
Clinical Efficacy and Safety
The efficacy and safety of this compound have been evaluated in Phase II clinical trials, primarily the Target-HTN and ADVANCE-HTN studies, in patients with uncontrolled or resistant hypertension.
Target-HTN Trial
The Target-HTN trial was a randomized, double-blind, placebo-controlled, dose-ranging study.[7][8] The primary endpoint was the change in automated office systolic blood pressure (AOBP) from baseline to week 8.[7]
| Treatment Group (once daily) | Change in Systolic AOBP (mmHg) | Placebo-Adjusted Change (mmHg) | p-value | Reference |
| Placebo | -4.1 | - | - | [9] |
| This compound 50 mg | -13.2 | -9.6 | 0.01 | [9] |
| This compound 100 mg | -14.1 | -7.8 | 0.04 | [9] |
ADVANCE-HTN Trial
The ADVANCE-HTN trial was a Phase 2b study that further evaluated the efficacy and safety of this compound.[10][11] The primary endpoint was the change in 24-hour ambulatory systolic blood pressure (SBP) from baseline to week 12.[11][12]
| Treatment Group | Change in 24-hour Ambulatory SBP (mmHg) | Placebo-Adjusted Change (mmHg) | p-value | Reference |
| Placebo | - | - | - | |
| This compound 50 mg | -15.4 | -7.9 | 0.001 | [10][13] |
Safety and Tolerability
Across clinical trials, this compound has been generally well-tolerated.[8][10][13] The most common adverse events were related to its mechanism of action and included a modest, dose-dependent increase in serum potassium.[6] Instances of hyperkalemia were manageable with dose reduction or discontinuation.[14] Importantly, no suppression of cortisol production was observed, consistent with its high selectivity for CYP11B2.[2][10]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments cited in the development of this compound.
In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay
A detailed, publicly available, step-by-step protocol for the specific in vitro assay used to determine the IC50 of this compound for CYP11B2 is not available in the provided search results. However, based on general methodologies for such assays, the following workflow can be inferred.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. First-in-human study evaluating safety, pharmacokinetics, and pharmacodynamics of this compound, a novel and highly selective aldosterone synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First‐in‐human study evaluating safety, pharmacokinetics, and pharmacodynamics of this compound, a novel and highly selective aldosterone synthase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C24H33N7O2 | CID 126567187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mineralys Therapeutics Presents Target-HTN Phase 2 Trial Results in Late-Breaking Science Session at 2023 AHA Hypertension Scientific Sessions :: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]
- 8. dicardiology.com [dicardiology.com]
- 9. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 10. Mineralys Therapeutics Late-Breaking Data from Advance-HTN Pivotal Trial – Ysios Capital [ysioscapital.com]
- 11. Mineralys doses first patient in this compound ADVANCE-HTN trial [clinicaltrialsarena.com]
- 12. hcplive.com [hcplive.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. researchgate.net [researchgate.net]
Lorundrostat's Role in the Renin-Angiotensin-Aldosterone System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of lorundrostat, a novel therapeutic agent, and its specific role within the renin-angiotensin-aldosterone system (RAAS). This compound (developmental name MLS-101) is an investigational, oral, once-daily, highly selective aldosterone synthase inhibitor being developed for the treatment of uncontrolled and treatment-resistant hypertension. Its targeted mechanism of action offers a promising new approach for managing conditions driven by aldosterone excess.[1][2]
Core Mechanism of Action: Selective Inhibition of Aldosterone Synthase
The renin-angiotensin-aldosterone system is a critical hormonal cascade that regulates blood pressure and fluid balance. A key effector hormone of this system is aldosterone, which is produced in the adrenal glands.[1] Dysregulation and excessive production of aldosterone are recognized as significant contributors to hypertension.[3]
This compound's primary mechanism of action is the potent and selective inhibition of aldosterone synthase (CYP11B2), the enzyme responsible for the final step in aldosterone biosynthesis.[4][1] By blocking this enzyme, this compound directly reduces the production of aldosterone, thereby mitigating its downstream effects on sodium and water retention, and potassium excretion.[4][1] This targeted approach aims to lower blood pressure, particularly in patients whose hypertension is driven by inappropriate aldosterone levels.[2]
A crucial feature of this compound is its high selectivity. It demonstrates a 374-fold greater selectivity for inhibiting aldosterone synthase (CYP11B2) over cortisol synthase (CYP11B1).[4][5] This specificity is designed to avoid interference with the production of cortisol, a vital steroid hormone, thus minimizing the risk of off-target side effects associated with less selective inhibitors.[4]
This mechanism contrasts with that of mineralocorticoid receptor antagonists (MRAs), such as spironolactone, which block the receptor to which aldosterone binds.[2][6] By inhibiting production rather than receptor binding, this compound represents a different therapeutic strategy within the RAAS pathway.[6]
Clinical Efficacy in Hypertension
This compound has been evaluated in Phase 2 clinical trials, demonstrating a statistically significant and clinically meaningful reduction in blood pressure in patients with uncontrolled and treatment-resistant hypertension.[2][7]
Data from the Target-HTN Phase 2 Trial
The Target-HTN trial assessed the efficacy, safety, and tolerability of various doses of this compound as an add-on therapy for patients on at least two background antihypertensive medications.[7]
| Dose Regimen | Placebo-Adjusted Change in Systolic BP (mmHg) | p-value |
| 50 mg Once Daily | -9.6 | 0.01 |
| 100 mg Once Daily | -7.8 | 0.04 |
| Data reflects the least square mean difference in systolic blood pressure change from baseline versus placebo.[2] |
Data from the ADVANCE-HTN Phase 2b Trial
The ADVANCE-HTN trial further evaluated this compound in patients with uncontrolled hypertension on a standardized antihypertensive regimen. The primary endpoint was the change in 24-hour average systolic blood pressure (SBP) from baseline to week 12.[3][8]
| Treatment Group | Change in 24-hour SBP from Baseline (mmHg) | Placebo-Adjusted Change in 24-hour SBP (mmHg) | p-value |
| Placebo | -7.4 | N/A | N/A |
| This compound 50 mg QD | -15.4 | -7.9 | 0.001 |
| This compound 50-100 mg QD | -13.9 | -6.5 | 0.006 |
| Data reflects the change in 24-hour average ambulatory systolic blood pressure at 12 weeks.[8][9] |
At four weeks into the ADVANCE-HTN trial, 42% of participants receiving this compound achieved a 24-hour average SBP below 125 mm Hg, compared to 18% in the placebo group.[9][10]
Key Experimental Protocols
The clinical development of this compound has been guided by rigorous, well-controlled studies. The methodologies for the key Phase 2 trials are outlined below.
Target-HTN Trial Protocol
-
Objective: To assess the efficacy, safety, and tolerability of orally administered this compound on blood pressure in subjects with uncontrolled hypertension.[7]
-
Study Design: A Phase 2, randomized, placebo-controlled trial.[2]
-
Participant Population: 200 male and female subjects (aged 18 or older) with inadequately controlled hypertension, on a stable background treatment of two or more antihypertensive agents.[7]
-
Intervention: Five active dose arms of this compound (12.5mg QD, 50mg QD, 100mg QD, 12.5mg BID, and 25mg BID) were compared to a placebo.[7]
-
Primary Endpoint: Change in automated office systolic blood pressure from baseline to week 8.[6]
ADVANCE-HTN Trial Protocol (NCT05769608)
-
Objective: To evaluate the blood pressure-lowering effect of this compound as an add-on to a standardized antihypertensive medication regimen in subjects with uncontrolled and treatment-resistant hypertension.[8][11]
-
Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, parallel-arm study.[11] The trial included a run-in period where participants were placed on a standardized antihypertensive regimen before randomization.[11][12]
-
Participant Population: 285 patients with elevated blood pressure despite taking two to five blood pressure-lowering medications.[9] The study included a diverse population, with over 50% African Americans.[8]
-
Intervention: Participants were randomized into three groups: placebo, this compound 50 mg once daily, or this compound 50 mg once daily with a possible titration to 100 mg at four weeks if needed.[2]
-
Primary Endpoint: Change in 24-hour average systolic blood pressure from baseline to week 12.[3][8]
Safety and Tolerability Profile
The safety profile of this compound has been assessed in its clinical trials, with adverse events being generally consistent with the mechanism of action of drugs that impact the renin-angiotensin-aldosterone system.[9][10]
| Adverse Event | This compound 50 mg Group | Placebo Group |
| Hyperkalemia | 5% | 0% |
| Hyponatremia | 9% | 6% |
| Data from the ADVANCE-HTN trial.[10] |
Other observed adverse events included a modest decrease in estimated glomerular filtration rate (eGFR), urinary tract infection, and hypertension.[7][9] A serious adverse event of hyponatremia, possibly related to the study drug, was reported in one trial.[7] Overall, the drug was considered well-tolerated, with most adverse events being mild to moderate in severity.[5]
Conclusion
This compound is a highly selective aldosterone synthase inhibitor that directly targets the production of aldosterone within the RAAS. Through this mechanism, it has demonstrated significant efficacy in lowering blood pressure in patients with uncontrolled and treatment-resistant hypertension. The clinical data from Phase 2 trials support its potential as a valuable therapeutic option, offering a targeted approach for a hard-to-treat patient population. Its safety profile, characterized primarily by predictable electrolyte disturbances, appears manageable. Further pivotal trials will continue to define the role of this compound in the management of hypertension and other aldosterone-mediated diseases.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. mineralystx.com [mineralystx.com]
- 5. Efficacy and Safety of this compound in Patients With Uncontrolled and Treatment-Resistant Hypertension: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an Aldosterone Synthase Inhibitor, Passes Phase II Hurdle | tctmd.com [tctmd.com]
- 7. Mineralys reports positive data from trial of this compound [clinicaltrialsarena.com]
- 8. This compound Efficacy and Safety in Patients With Uncontrolled Hypertension - American College of Cardiology [acc.org]
- 9. This compound Lowers Blood Pressure Compared with Placebo at 12 Weeks - American College of Cardiology [acc.org]
- 10. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
The Pharmacological Profile of Lorundrostat: A Selective Aldosterone Synthase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Lorundrostat is a novel, orally administered, highly selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2] By potently and selectively blocking the final step in aldosterone synthesis, this compound offers a targeted therapeutic approach for managing conditions driven by aldosterone excess, most notably uncontrolled and resistant hypertension.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, selectivity, pharmacokinetic properties, and clinical trial data. The information is intended for researchers, scientists, and drug development professionals engaged in the study of cardiovascular and renal diseases.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of aldosterone synthase (CYP11B2).[1] This enzyme is a mitochondrial cytochrome P450 enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone.[5] By blocking this critical step, this compound effectively reduces circulating levels of aldosterone.[1][6] Elevated aldosterone levels are a known contributor to hypertension through the promotion of sodium and water retention and potassium excretion.[1]
The signaling pathway for aldosterone synthesis and the point of inhibition by this compound are illustrated in the following diagram.
Caption: Aldosterone Synthesis Pathway and this compound's Point of Inhibition.
Selectivity Profile
A critical attribute of this compound is its high selectivity for aldosterone synthase (CYP11B2) over 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis.[6] These two enzymes share a high degree of homology, making selective inhibition challenging.[5] Preclinical in vitro studies have demonstrated that this compound possesses a 374-fold selectivity for CYP11B2 over CYP11B1.[1][2] This high selectivity minimizes the risk of off-target effects on cortisol production, a significant advantage over less selective aldosterone synthase inhibitors.[2][6]
Quantitative Selectivity Data
| Enzyme Target | Inhibition Constant (Ki) | Selectivity Ratio (CYP11B1 Ki / CYP11B2 Ki) |
| CYP11B2 (Aldosterone Synthase) | 1.27 nmol/L[2] | 374-fold[2] |
| CYP11B1 (11β-Hydroxylase) | 475 nmol/L[2] |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in a first-in-human study involving single and multiple ascending doses in healthy participants.[1][6]
Key Pharmacokinetic Parameters
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 1 - 3 hours[1][6] |
| Half-life (t1/2) | 10 - 12 hours[1][3] |
Clinical Efficacy and Safety
The clinical development program for this compound has included several key studies in patients with uncontrolled and resistant hypertension, consistently demonstrating its efficacy in lowering blood pressure with a favorable safety profile.
Overview of Key Clinical Trials
-
Target-HTN (Phase 2): A proof-of-concept, dose-ranging study that established the efficacy and safety of this compound in patients with uncontrolled hypertension, particularly those with suppressed plasma renin activity.[7][8]
-
Advance-HTN (Phase 2): A pivotal trial that confirmed the efficacy of this compound as an add-on therapy in patients with uncontrolled or resistant hypertension on a standardized background of two or three antihypertensive medications.[9][10]
-
Launch-HTN (Phase 3): A large, global trial that further demonstrated the significant blood pressure-lowering effects and safety of this compound in a broad population of patients with uncontrolled or resistant hypertension.[10]
Efficacy Data from Clinical Trials
| Trial | Treatment Group | Placebo-Adjusted Systolic Blood Pressure Reduction |
| Target-HTN | This compound 50 mg QD | -9.6 mmHg[8] |
| This compound 100 mg QD | -7.8 mmHg[8] | |
| Advance-HTN | This compound 50 mg QD | -7.9 mmHg (24-hour average)[9][10] |
| Launch-HTN | This compound 50 mg QD | -9.1 mmHg[10] |
Safety and Tolerability
Across the clinical trial program, this compound has been generally well-tolerated. The most common treatment-emergent adverse events are related to its mechanism of action and include a modest and generally manageable increase in serum potassium (hyperkalemia) and a slight decrease in serum sodium.[9][11] Importantly, no instances of cortisol insufficiency have been reported, underscoring the high selectivity of the compound.[8]
Experimental Protocols
In Vitro Selectivity Assay (Generalized Protocol)
The selectivity of this compound for CYP11B2 over CYP11B1 is determined using an in vitro cell-based assay.
-
Cell Culture: Human renal leiomyoblastoma cells are engineered to stably express recombinant human CYP11B1 or CYP11B2 enzymes.[12][13]
-
Incubation: The cells are incubated with a range of concentrations of this compound.
-
Substrate Addition: The respective substrates for each enzyme are added to the cell cultures. For CYP11B2, 11-deoxycorticosterone is used, and for CYP11B1, 11-deoxycortisol is used.[12]
-
Reaction Termination and Extraction: After a defined incubation period, the enzymatic reaction is stopped, and the steroid products (aldosterone and cortisol) are extracted from the cell culture medium.
-
Quantification: The concentrations of aldosterone and cortisol are quantified using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[14][15]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) for each enzyme are calculated to determine the potency and selectivity of this compound.
Clinical Trial Workflow (Generalized)
The clinical trials for this compound in hypertension follow a structured workflow to ensure patient safety and data integrity.
Caption: Generalized Experimental Workflow for this compound Clinical Trials.
Conclusion
This compound is a highly selective aldosterone synthase inhibitor with a well-defined pharmacological profile. Its potent and specific mechanism of action, favorable pharmacokinetic properties, and demonstrated efficacy and safety in clinical trials position it as a promising therapeutic agent for the management of uncontrolled and resistant hypertension. The data presented in this guide underscore the potential of this compound to address a significant unmet medical need in patients with aldosterone-driven cardiovascular and renal diseases. Further research and ongoing clinical development will continue to elucidate the full therapeutic potential of this novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. First‐in‐human study evaluating safety, pharmacokinetics, and pharmacodynamics of this compound, a novel and highly selective aldosterone synthase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mineralys Therapeutics Presents Positive this compound Results – Ysios Capital [ysioscapital.com]
- 4. mineralystx.com [mineralystx.com]
- 5. Development of Monoclonal Antibodies against Human CYP11B1 and CYP11B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human study evaluating safety, pharmacokinetics, and pharmacodynamics of this compound, a novel and highly selective aldosterone synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mineralys Therapeutics Presents Target-HTN Phase 2 Trial Results in Late-Breaking Science Session at 2023 AHA Hypertension Scientific Sessions :: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]
- 8. Aldosterone Synthase Inhibition With this compound for Uncontrolled Hypertension: The Target-HTN Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Efficacy and Safety in Patients With Uncontrolled Hypertension - American College of Cardiology [acc.org]
- 10. hcplive.com [hcplive.com]
- 11. Efficacy and Safety of this compound in Patients With Uncontrolled and Treatment-Resistant Hypertension: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A sensitive and high-throughput LC-MS/MS method for inhibition assay of seven major cytochrome P450s in human liver microsomes using an in vitro cocktail of probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Lorundrostat's Target Engagement in Adrenal Gland Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorundrostat (formerly MLS-101 or MT-4129) is a novel, orally administered, and highly selective inhibitor of aldosterone synthase (CYP11B2).[1][2][3] This enzyme is critical in the renin-angiotensin-aldosterone system (RAAS), catalyzing the final step in aldosterone synthesis in the adrenal cortex.[1][4] Dysregulation of aldosterone production is a key driver in various cardiovascular and renal diseases, including uncontrolled and resistant hypertension.[2][3] this compound was designed to potently and selectively inhibit CYP11B2, thereby reducing circulating aldosterone levels and mitigating its downstream pathological effects.[1][3] This technical guide provides an in-depth look at the target engagement of this compound in relevant adrenal gland models, detailing the experimental protocols used to characterize its potency and selectivity.
Mechanism of Action and Target Selectivity
This compound's primary mechanism of action is the direct inhibition of aldosterone synthase (CYP11B2), a mitochondrial cytochrome P450 enzyme located in the zona glomerulosa of the adrenal gland.[1][4] A significant challenge in developing aldosterone synthase inhibitors has been achieving selectivity over the closely related enzyme 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis and shares 93% sequence homology with CYP11B2.[5][6] Off-target inhibition of CYP11B1 can lead to cortisol insufficiency and other undesirable side effects.
This compound has demonstrated remarkable selectivity for CYP11B2 over CYP11B1. In preclinical in vitro studies, it was found to be 374-fold more selective for inhibiting aldosterone synthase compared to cortisol synthase.[1][2][3] This high degree of selectivity is a key differentiating feature of the molecule, allowing for effective suppression of aldosterone production with minimal impact on the cortisol pathway.[5][7]
Signaling Pathway of Aldosterone Synthesis and this compound Inhibition
Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.
Quantitative Data on Target Engagement
The potency and selectivity of this compound have been quantified in both in vitro and in vivo models. The following tables summarize key data from preclinical and clinical studies.
| Parameter | Value | Model System | Reference |
| Selectivity Ratio (CYP11B1/CYP11B2) | 374-fold | In vitro cell-based assay | [1][2][3] |
| Plasma Aldosterone Reduction | Up to 70% | Healthy human volunteers | [5] |
| Plasma Aldosterone Reduction | Approx. 70% | Hypertensive subjects | [8] |
| Table 1: In Vitro Selectivity and In Vivo Aldosterone Reduction. |
| Dose | Change in Plasma Aldosterone | Change in Serum Cortisol | Model System | Reference |
| 100-200 mg (single dose) | Up to 40% reduction | No meaningful effect | Healthy human volunteers | [5] |
| 400-800 mg (single dose) | Up to 70% reduction | No meaningful effect | Healthy human volunteers | [5] |
| 50 mg QD & 100 mg QD | Significant reduction | No instances of cortisol insufficiency | Hypertensive subjects (Target-HTN trial) | [7][9] |
| Table 2: Dose-Dependent Effects on Aldosterone and Cortisol. |
Experimental Protocols
Detailed methodologies are crucial for interpreting target engagement data. Below are representative protocols for in vitro and in vivo studies used to characterize aldosterone synthase inhibitors like this compound.
In Vitro Aldosterone Synthase (CYP11B2) and 11β-Hydroxylase (CYP11B1) Inhibition Assay
This cell-based assay is designed to determine the inhibitory potency and selectivity of a compound on human CYP11B2 and CYP11B1.
1. Cell Culture and Transfection:
-
A human adrenal cell line, such as NCI-H295R, which naturally expresses both CYP11B1 and CYP11B2, or a non-steroidogenic cell line (e.g., HEK293, V79) stably transfected to express recombinant human CYP11B2 or CYP11B1 is used.
-
Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).
2. Inhibition Assay Protocol:
-
Cells are seeded into multi-well plates and allowed to adhere overnight.
-
On the day of the experiment, the culture medium is replaced with a serum-free medium containing a range of concentrations of this compound or vehicle control.
-
After a pre-incubation period (e.g., 1 hour), the specific substrate for each enzyme is added:
-
For CYP11B2: 11-deoxycorticosterone.
-
For CYP11B1: 11-deoxycortisol.
-
-
The cells are incubated for a defined period (e.g., 24 hours) to allow for enzymatic conversion.
3. Quantification of Steroid Hormones:
-
Following incubation, the supernatant is collected.
-
The concentrations of the product of each reaction (aldosterone for CYP11B2; cortisol for CYP11B1) are quantified using a validated method, such as:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Enzyme-Linked Immunosorbent Assay (ELISA).
-
4. Data Analysis:
-
The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control.
-
The half-maximal inhibitory concentration (IC₅₀) for each enzyme is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
The selectivity ratio is calculated by dividing the IC₅₀ for CYP11B1 by the IC₅₀ for CYP11B2.
Caption: Workflow for the in vitro CYP11B2/CYP11B1 inhibition assay.
In Vivo Target Engagement in a Non-Human Primate Model
This in vivo model assesses the effect of an aldosterone synthase inhibitor on hormone levels in a setting that more closely mimics human physiology. The cynomolgus monkey is a relevant model due to the high homology of its CYP11B enzymes to their human counterparts.
1. Animal Model and Acclimation:
-
Adult male cynomolgus monkeys are used for the study.
-
Animals are acclimated to the housing conditions and handling procedures.
2. Experimental Design:
-
A baseline assessment is performed where animals receive a vehicle control.
-
Adrenocorticotropic hormone (ACTH) is administered to stimulate the adrenal production of both aldosterone and cortisol.
-
Blood samples are collected at multiple time points to establish a baseline stimulated hormone profile.
-
Following a washout period, the same animals are treated with a single oral dose of this compound.
-
The ACTH challenge is repeated, and blood samples are collected at the same time points.
3. Hormone Level Analysis:
-
Plasma is separated from the collected blood samples.
-
Concentrations of aldosterone, cortisol, and their precursors (e.g., 11-deoxycorticosterone) are measured using LC-MS/MS.
4. Data Analysis:
-
The area under the curve (AUC) for the plasma concentration of each hormone is calculated for both the vehicle and this compound treatment phases.
-
The percentage reduction in aldosterone and any changes in cortisol levels are determined by comparing the AUCs.
Caption: Workflow for in vivo target engagement in an ACTH-stimulated NHP model.
Conclusion
The target engagement profile of this compound is characterized by its potent and highly selective inhibition of aldosterone synthase (CYP11B2). Rigorous in vitro cell-based assays have established a 374-fold selectivity for CYP11B2 over the cortisol-producing enzyme CYP11B1, a critical attribute for its favorable safety profile.[1][2][3] This selectivity, demonstrated through well-defined experimental protocols, translates to in vivo efficacy where this compound significantly reduces plasma aldosterone concentrations without adversely affecting cortisol levels.[5][7] The data from these adrenal gland models provide a strong rationale for the clinical development of this compound as a targeted therapy for hypertension and other diseases driven by aldosterone excess.
References
- 1. Mineralys Therapeutics Completes Target Enrollment in Pivotal Advance-HTN Trial of this compound for the Treatment of Hypertension – Ysios Capital [ysioscapital.com]
- 2. Phase 2 Trial Shows Mineralys Drug Cuts Blood Pressure 9.3 mmHg in CKD Patients | MLYS Stock News [stocktitan.net]
- 3. Mineralys Therapeutics Completes Target Enrollment in Pivotal Advance-HTN Trial of this compound for the Treatment of Hypertension - BioSpace [biospace.com]
- 4. Mineralys Therapeutics Presents Subgroup Analyses of Phase 3 Launch-HTN Trial Demonstrating Efficacy and Safety of this compound in Hypertension Participants with High Unmet Medical Need :: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]
- 5. First-in-human study evaluating safety, pharmacokinetics, and pharmacodynamics of this compound, a novel and highly selective aldosterone synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dicardiology.com [dicardiology.com]
- 8. dicardiology.com [dicardiology.com]
- 9. hcplive.com [hcplive.com]
A Technical Guide to the Early-Phase Clinical Safety of Lorundrostat
Introduction: Lorundrostat is a novel, orally administered, highly selective aldosterone synthase inhibitor (ASI) being developed for cardiorenal conditions, including uncontrolled and resistant hypertension.[1][2] By inhibiting CYP11B2, the enzyme responsible for aldosterone production, this compound is designed to reduce aldosterone levels, a key driver in various forms of hypertension.[1][3] A critical aspect of its development is its high selectivity for aldosterone synthase (CYP11B2) over 11β-hydroxylase (CYP11B1), the enzyme that produces cortisol.[3] This high selectivity (374-fold in vitro) aims to minimize the risk of cortisol suppression, a significant concern with less selective inhibitors.[3][4] This guide provides a detailed overview of the safety and tolerability data from early-phase clinical trials, focusing on quantitative data, experimental protocols, and the underlying mechanistic pathways.
Mechanism of Action and Safety Pathway
This compound's therapeutic effect is achieved by directly inhibiting the synthesis of aldosterone. This targeted action within the Renin-Angiotensin-Aldosterone System (RAAS) is also intrinsically linked to its primary safety considerations. The intended "on-target" effect of lowering aldosterone leads to the desired reduction in blood pressure but also to predictable, mechanism-based adverse events such as hyperkalemia (increased potassium), hyponatremia (decreased sodium), and initial reductions in the estimated glomerular filtration rate (eGFR).
Quantitative Safety Data Summary
The safety and tolerability of this compound have been evaluated across several early-phase trials. The data consistently show a manageable safety profile, with most adverse events being predictable, on-target effects.
Table 1: Safety Profile in Phase 1 First-in-Human Trial (Healthy Participants)
| Parameter | Dosing | Result | Citation |
| Overall Safety | Single Doses: 5-800 mgMultiple Doses: 40-360 mg/day for 7 days | Well-tolerated with a low incidence of non-dose-dependent adverse events. | [5][6] |
| Serum Potassium | Multiple Doses: 40-360 mg/day | Modest mean increases, ranging from 0.28 to 0.38 mmol/L. | [3][5] |
| Cortisol Production | All Doses | No suppression of basal or cosyntropin-stimulated cortisol production observed. | [3] |
Table 2: Adverse Events in Phase 2 Trials (Hypertensive Patients)
| Trial | Dosing Arms | Key Adverse Events Reported | Citation |
| Target-HTN | 50 mg QD, 100 mg QD, Placebo | Modest increase in serum potassium, decrease in eGFR, urinary tract infection, hypertension. | [7][8][9] |
| Advance-HTN | 50 mg, 50-100 mg, Placebo | Modest, reversible changes in potassium, sodium, and eGFR. Higher rates of hyperkalemia and hyponatremia vs. placebo. | [8][10][11] |
| Explore-CKD | 25 mg, Placebo | Hyperkalemia reported in 5% of patients. | [4] |
Table 3: Incidence of Serious Adverse Events (SAEs) and Hyperkalemia
| Trial | Dosing Arm | Treatment-Related SAEs (%) | Hyperkalemia (>6.0 mmol/L) (%) | Citation |
| Target-HTN | Pooled this compound | One event of hyponatremia considered possibly treatment-related. | Data for 6 patients reported; corrected with dose change. | [7][12] |
| Advance-HTN | 50 mg | 2% | 5.3% (2.1% confirmed) | [8][11] |
| 50-100 mg | 1% | 7.4% (3.2% confirmed) | [8][11] | |
| Placebo | 0% | 0% | [8][10] | |
| Launch-HTN (Pivotal) | 50 mg | 0.1% | Data included in overall AE reporting. | [1][2][13] |
| 50-100 mg | 0% | Discontinuation due to hyperkalemia: 0.37% | [14] | |
| Placebo | 0% | - | ||
| Explore-CKD | 25 mg | Two SAEs reported during treatment. | 5% | [4] |
Note: The Launch-HTN trial is a Phase 3 pivotal trial, but its safety data is relevant to understanding the early safety profile.
Experimental Protocols
First-in-Human (FIH) Study
This was a randomized, double-blind, placebo-controlled study in healthy participants to assess initial safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[5]
-
Part 1 (Single Ascending Dose - SAD): Participants received single doses of this compound ranging from 5 mg to 800 mg.[3][6]
-
Part 2 (Multiple Ascending Dose - MAD): Participants received once-daily doses of 40 mg, 120 mg, or 360 mg for seven days.[3][5]
-
Primary Endpoint: Safety and tolerability, monitored through adverse event reporting, vital signs, ECGs, and clinical laboratory tests.[6]
Target-HTN (Phase 2)
A proof-of-concept trial designed to evaluate the efficacy and safety of this compound in patients with uncontrolled or resistant hypertension.[7][9]
-
Design: Randomized, placebo-controlled trial.
-
Dosing Cohorts: Five active dosing arms (12.5mg QD, 50mg QD, 100mg QD, 12.5mg BID, and 25mg BID) were compared against a placebo.[7]
-
Key Safety Assessments: Monitoring for changes in serum potassium, eGFR, and the incidence of adverse events, including the serious adverse event of hyponatremia.[7][8]
Advance-HTN (Phase 2 Pivotal Trial)
This trial evaluated this compound as an add-on therapy for patients with uncontrolled hypertension despite being on an optimized background regimen of two or three antihypertensive medications.[2][15]
-
Design: Randomized, double-blind, placebo-controlled, 1-to-1-to-1 randomization.[15]
-
Patient Population: Included a diverse population with 40% women and over 50% Black individuals.[8][16]
-
Dosing Arms:
-
Safety Monitoring: Close monitoring of electrolytes (potassium, sodium) and renal function (eGFR) was a key component, especially in the dose-escalation arm.[8]
References
- 1. Mineralys Therapeutics Announces Positive Topline Results from Launch-HTN and Advance-HTN Pivotal Trials of this compound for the Treatment of Uncontrolled or Resistant Hypertension :: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]
- 2. This compound Shows Promise in Treatment of Uncontrolled and Resistant Hypertension in trials [medicaldialogues.in]
- 3. First-in-human study evaluating safety, pharmacokinetics, and pharmacodynamics of this compound, a novel and highly selective aldosterone synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 2 Trial Shows Mineralys Drug Cuts Blood Pressure 9.3 mmHg in CKD Patients | MLYS Stock News [stocktitan.net]
- 5. researchgate.net [researchgate.net]
- 6. mineralystx.com [mineralystx.com]
- 7. Mineralys reports positive data from trial of this compound [clinicaltrialsarena.com]
- 8. Mineralys Therapeutics Announces Late-Breaking Data from Advance-HTN Pivotal Trial of this compound in Uncontrolled and Resistant Hypertension Presented at the American College of Cardiology’s Annual Scientific Session & Expo (ACC.25) :: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]
- 9. Mineralys Therapeutics Announces Phase 2 Clinical Trial of this compound for Obstructive Sleep Apnea in Patients with Hypertension – Ysios Capital [ysioscapital.com]
- 10. This compound Phase II Results – Medthority [medthority.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 13. Mineralys Therapeutics Announces Late-Breaking Presentation of Data from the Launch-HTN Pivotal Trial of this compound in Uncontrolled or Resistant Hypertension at 34th European Meeting on Hypertension and Cardiovascular Protection (ESH 2025) - BioSpace [biospace.com]
- 14. This compound in Participants With Uncontrolled Hypertension and Treatment-Resistant Hypertension: The Launch-HTN Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. This compound Efficacy and Safety in Patients With Uncontrolled Hypertension - American College of Cardiology [acc.org]
An In-depth Technical Guide to Lorundrostat for Primary Aldosteronism Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of lorundrostat, a novel, oral, highly selective aldosterone synthase inhibitor, for research in primary aldosteronism and related hypertensive disorders. It details the mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and provides visualizations of critical pathways and workflows.
Core Mechanism of Action
This compound functions as a potent and selective inhibitor of aldosterone synthase (encoded by the CYP11B2 gene), the key enzyme responsible for the final step in aldosterone biosynthesis.[1][2][3] By targeting this enzyme, this compound effectively decreases the production and circulating levels of aldosterone, a central hormone in the regulation of blood pressure and electrolyte balance.[2][3]
Excessive aldosterone production is a known driver of hypertension, causing sodium retention and potassium loss, which leads to increased blood volume and pressure.[1][2] Unlike mineralocorticoid receptor antagonists (MRAs), which block the binding of aldosterone to its receptor, this compound prevents the hormone's synthesis upstream.[4][5] This targeted mechanism is designed to mitigate the adverse effects of aldosterone while avoiding the antiandrogenic or progestogenic side effects associated with less selective MRAs.[4] In vitro studies have demonstrated that this compound possesses a 374-fold selectivity for inhibiting aldosterone synthase over cortisol synthase, minimizing impact on the hypothalamic-pituitary-adrenal axis.[1][6]
Clinical Trial Data Summary
This compound has been evaluated in several key clinical trials, demonstrating its efficacy and safety in patients with uncontrolled and resistant hypertension, conditions often driven by dysregulated aldosterone.
Table 1: Efficacy of this compound on Blood Pressure Reduction
| Clinical Trial | Phase | Primary Endpoint | This compound Dose | Placebo-Adjusted Change in Systolic BP | p-value | Citation(s) |
| Target-HTN | 2 | Change in Automated Office SBP at 8 weeks | 50 mg once daily | -9.6 mmHg | 0.01 | [5][7][8] |
| 100 mg once daily | -7.8 mmHg | 0.04 | [5][7][8] | |||
| Advance-HTN | 2b | Change in 24-hour average SBP at 12 weeks | 50 mg once daily | -7.9 mmHg | 0.001 | [9] |
| 50-100 mg titration | -6.5 mmHg | 0.006 | [9] | |||
| Launch-HTN | 3 | Change in Automated Office SBP at 6 weeks | 50 mg once daily | -9.1 mmHg | <0.001 | [10] |
Table 2: Key Safety and Tolerability Findings
| Adverse Event | Clinical Trial(s) | Key Observations | Citation(s) |
| Hyperkalemia | Target-HTN, Advance-HTN, Launch-HTN | Increases in serum potassium (>6.0 mmol/L) were observed in a small number of participants. The condition was reversible with dose reduction or discontinuation. | [7][9][10][11] |
| Hyponatremia | Advance-HTN, Launch-HTN | Slightly more common in this compound groups compared to placebo. | [9][10] |
| Cortisol Insufficiency | Target-HTN | No instances of cortisol insufficiency were observed, highlighting the drug's selectivity. | [11][12] |
| Renal Function | Launch-HTN | A modest decrease in estimated glomerular filtration rate (eGFR) was noted, consistent with the mechanism of action. | [10] |
| Serious Adverse Events (SAEs) | All Trials | The rate of treatment-related SAEs was low across all studies. | [6][7] |
Experimental Protocols
The clinical trials for this compound followed rigorous, randomized, double-blind, placebo-controlled designs to assess its efficacy and safety.
General Trial Methodology
A typical protocol for a this compound trial, such as the Target-HTN or Launch-HTN studies, involves several distinct phases:
-
Screening Phase: Potential participants are evaluated against specific inclusion and exclusion criteria. This includes age, baseline blood pressure (e.g., SBP 140-180 mmHg), current use of 2-5 antihypertensive medications, and key lab values such as serum potassium, sodium, and eGFR.[13] For some studies like Target-HTN, specific biomarker criteria such as suppressed plasma renin activity (PRA ≤1.0 ng/mL/h) were required for enrollment in the primary cohort.[7][8]
-
Standardized Regimen Run-in: To establish a consistent baseline, participants are transitioned to a standardized background regimen of antihypertensive medications for a set period (e.g., several weeks).[13][14]
-
Randomization: Eligible participants are randomly assigned to receive either a specific dose of this compound or a matching placebo.[7][10] Randomization is typically stratified based on key baseline characteristics.
-
Treatment Period: Participants receive the assigned treatment (this compound or placebo) once daily for the duration of the study, which has ranged from 8 to 12 weeks in key trials.[5][10][14] Dose escalation may be permitted in certain arms based on pre-specified criteria.[10]
-
Efficacy and Safety Assessment: The primary endpoint is typically the change in systolic blood pressure from baseline to the end of the treatment period.[9][10][11] Blood pressure is measured using both automated office blood pressure (AOBP) and 24-hour ambulatory blood pressure monitoring (ABPM), the latter being a strong predictor of cardiovascular risk.[11][15] Safety is monitored through regular laboratory tests (potassium, sodium, creatinine, cortisol) and recording of all adverse events.[10][11]
References
- 1. mineralystx.com [mineralystx.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. drugtodayonline.com [drugtodayonline.com]
- 4. This compound, an Aldosterone Synthase Inhibitor, Passes Phase II Hurdle | tctmd.com [tctmd.com]
- 5. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 6. Mineralys Therapeutics Announces Positive Topline Results from Launch-HTN and Advance-HTN Pivotal Trials of this compound for the Treatment of Uncontrolled or Resistant Hypertension :: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. This compound Efficacy and Safety in Patients With Uncontrolled Hypertension - American College of Cardiology [acc.org]
- 10. This compound Significantly Lowers Blood Pressure in Uncontrolled and Resistant Hypertension: Launch-HTN Trial [medicaldialogues.in]
- 11. sochob.cl [sochob.cl]
- 12. hcplive.com [hcplive.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 15. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
The Molecular Basis of Lorundrostat's High Selectivity for Aldosterone Synthase (CYP11B2)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Lorundrostat is a novel, potent, and highly selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the renin-angiotensin-aldosterone system (RAAS). By specifically targeting CYP11B2, this compound effectively reduces the production of aldosterone, a hormone implicated in the pathophysiology of hypertension and other cardiovascular and renal diseases. A critical challenge in the development of aldosterone synthase inhibitors has been achieving selectivity over the closely related enzyme 11β-hydroxylase (CYP11B1), which is responsible for the final step in cortisol biosynthesis. The two enzymes share a high degree of sequence homology (93%), making the design of selective inhibitors a significant scientific hurdle.[1][2][3][4][5] This technical guide provides an in-depth analysis of the molecular basis for this compound's remarkable selectivity for CYP11B2, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological and experimental frameworks.
The Challenge of Selectivity: CYP11B2 vs. CYP11B1
The enzymes CYP11B2 and CYP11B1 are both mitochondrial cytochrome P450 enzymes that play crucial roles in steroidogenesis. CYP11B2, primarily expressed in the zona glomerulosa of the adrenal cortex, catalyzes the conversion of 11-deoxycorticosterone to aldosterone. In contrast, CYP11B1, found in the zona fasciculata, is responsible for the conversion of 11-deoxycortisol to cortisol.[1][2][3][4][5] Due to their high sequence and structural similarity, non-selective inhibition of both enzymes can lead to a blunted cortisol response, a significant and undesirable side effect. Therefore, the development of highly selective CYP11B2 inhibitors like this compound represents a major advancement in the field.
Quantitative Analysis of this compound's Selectivity
In vitro studies have demonstrated this compound's exceptional selectivity for CYP11B2 over CYP11B1. The inhibitory activity of this compound is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.
| Enzyme | This compound Inhibition Constant (Kᵢ) | Reference |
| Human CYP11B2 (hCYP11B2) | 1.27 nmol/L | [1] |
| Human CYP11B1 (hCYP11B1) | 475 nmol/L | [1] |
These data reveal that this compound is approximately 374-fold more selective for CYP11B2 than for CYP11B1, a key factor in its favorable safety and efficacy profile.[1][3][4][5]
The Molecular Basis for Selectivity: Insights from Structural Biology
While a crystal structure of this compound complexed with CYP11B2 is not publicly available, analysis of the structural differences between CYP11B1 and CYP11B2, in conjunction with data from other selective inhibitors, provides a strong basis for understanding this compound's selectivity.
The active sites of CYP11B1 and CYP11B2 are highly conserved; however, subtle differences in amino acid composition are thought to be exploited by selective inhibitors. One of the most critical differences lies at position 320 , which is an Alanine (Ala) in CYP11B2 and a bulkier Valine (Val) in CYP11B1.[2] This single amino acid substitution is believed to alter the shape and flexibility of the active site cavity. It is hypothesized that the smaller alanine residue in CYP11B2 creates a subtle pocket or conformational state that can be preferentially occupied by this compound, allowing for a more stable and potent interaction. The larger valine residue in CYP11B1 may cause steric hindrance, preventing this compound from adopting its optimal binding conformation and thereby reducing its inhibitory potency.
Other amino acid differences outside the immediate active site may also contribute to selectivity by influencing the overall protein conformation and the accessibility of the active site.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the steroidogenesis pathway targeted by this compound and a typical experimental workflow for assessing its selectivity.
Caption: Steroidogenesis pathway showing the points of action of CYP11B1 and CYP11B2, and the selective inhibition of CYP11B2 by this compound.
Caption: A generalized workflow for the in vitro determination of this compound's selectivity for CYP11B2 over CYP11B1.
Experimental Protocols
In Vitro CYP11B1 and CYP11B2 Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds like this compound on CYP11B1 and CYP11B2, often utilizing the human adrenocortical carcinoma cell line NCI-H295R, which endogenously expresses both enzymes, or engineered cell lines overexpressing the individual recombinant enzymes.[6][7]
1. Cell Culture and Plating:
-
Culture NCI-H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors) under standard cell culture conditions (37°C, 5% CO₂).
-
Alternatively, use a host cell line (e.g., HEK293, V79) stably transfected with expression vectors for human CYP11B1 or CYP11B2.
-
Seed cells into multi-well plates at an appropriate density to achieve a confluent monolayer.
2. Compound Treatment:
-
Prepare a dilution series of this compound in the appropriate vehicle (e.g., DMSO).
-
Remove the culture medium from the cells and replace it with fresh medium containing the various concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the compound for a specified period (e.g., 30-60 minutes) to allow for cell penetration and target engagement.
3. Enzymatic Reaction:
-
To initiate the enzymatic reaction, add the respective substrates to the wells.
-
For CYP11B2 activity, add 11-deoxycorticosterone to a final concentration in the low micromolar range.
-
For CYP11B1 activity, add 11-deoxycortisol to a final concentration in the low micromolar range.
-
-
Incubate the plates for a defined period (e.g., 2-24 hours) at 37°C. The incubation time should be optimized to ensure measurable product formation without substrate depletion.
4. Sample Collection and Analysis:
-
Following incubation, collect the cell culture supernatant.
-
Perform a steroid extraction from the supernatant using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Evaporate the organic solvent and reconstitute the steroid residue in a suitable buffer for analysis.
-
Quantify the concentrations of the product steroids (aldosterone for CYP11B2, cortisol for CYP11B1) using a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Calculate the percent inhibition of enzyme activity at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for the substrate.
Conclusion
The high selectivity of this compound for CYP11B2 over CYP11B1 is a cornerstone of its therapeutic potential. This selectivity is rooted in subtle but critical differences in the active sites of these two highly homologous enzymes, which this compound is exquisitely designed to exploit. The quantitative data from in vitro assays unequivocally demonstrate this selectivity, providing a strong rationale for its development as a targeted therapy for diseases driven by excess aldosterone. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of novel aldosterone synthase inhibitors, with the ultimate goal of developing safer and more effective treatments for cardiovascular and renal diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First‐in‐human study evaluating safety, pharmacokinetics, and pharmacodynamics of this compound, a novel and highly selective aldosterone synthase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First-in-human study evaluating safety, pharmacokinetics, and pharmacodynamics of this compound, a novel and highly selective aldosterone synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP11B1 has no role in mitotane action and metabolism in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Measuring Lorundrostat Concentration in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorundrostat is a novel, highly selective aldosterone synthase inhibitor under investigation for the treatment of uncontrolled hypertension. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which inform dosing regimens and therapeutic efficacy. This document provides detailed application notes and a representative protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for bioanalysis.
While specific, validated protocols for this compound are not publicly available, this document outlines a comprehensive methodology based on established LC-MS/MS procedures for the analysis of small molecule drugs in biological matrices.
Signaling Pathway and Mechanism of Action
This compound selectively inhibits the enzyme aldosterone synthase (CYP11B2), which is responsible for the final step in aldosterone synthesis in the adrenal cortex. By blocking this enzyme, this compound reduces circulating aldosterone levels, leading to decreased sodium and water retention and a subsequent lowering of blood pressure.
Representative LC-MS/MS Assay Protocol
This protocol describes a general method for the quantification of a small molecule drug, like this compound, in human plasma. Optimization and validation are required for specific application.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (recommended) or a suitable analog
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher)
-
96-well plates or microcentrifuge tubes
Experimental Workflow
Detailed Methodologies
3.1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration.
3.2. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the appropriate this compound working solutions to create a series of calibration standards at different concentrations (e.g., 8-10 non-zero standards).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
3.3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 96-well plate or microcentrifuge tube.
-
Add 10 µL of the IS working solution to all wells/tubes except for the blank plasma.
-
Add 200 µL of cold acetonitrile to each well/tube to precipitate the plasma proteins.
-
Vortex mix for 1-2 minutes.
-
Centrifuge at approximately 4000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or new tubes.
-
(Optional) Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
LC-MS/MS Instrumental Conditions
The following are representative conditions and require optimization for this compound.
Table 1: Representative Liquid Chromatography (LC) Conditions
| Parameter | Suggested Setting |
| LC System | High-performance or Ultra-high-performance liquid chromatography (HPLC/UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized to provide good peak shape and separation from matrix components |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
Table 2: Representative Tandem Mass Spectrometry (MS/MS) Conditions
| Parameter | Suggested Setting |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its IS |
| Ion Source Temp. | e.g., 500°C |
| IonSpray Voltage | e.g., 5500 V |
| Collision Gas | Nitrogen |
| Collision Energy | To be optimized for each MRM transition |
| Declustering Potential | To be optimized |
Data Analysis and Quantification
The concentration of this compound in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve, which is typically constructed using a weighted linear regression (e.g., 1/x²).
Method Validation Parameters
A bioanalytical method for the quantification of this compound in plasma should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
Table 3: Summary of Bioanalytical Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity | The relationship between the instrument response and the known concentrations of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | The closeness of repeated measurements. Assessed as intra-day and inter-day precision. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | IS-normalized matrix factor should have a CV ≤ 15%. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term). | Mean concentration within ±15% of the nominal concentration. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5; accuracy and precision criteria met. |
Conclusion
The provided application notes and representative protocol offer a comprehensive framework for the development and validation of a robust LC-MS/MS assay for the quantification of this compound in human plasma. Adherence to these principles and thorough method validation will ensure the generation of high-quality data for pharmacokinetic and clinical studies, ultimately supporting the safe and effective development of this novel antihypertensive agent. Researchers should perform specific optimization and validation of this method for this compound in their own laboratory settings.
Application Notes and Protocols for In Vitro Aldosterone Synthase Inhibition Assays with Lorundrostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorundrostat is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final steps of aldosterone biosynthesis.[1][2] Due to its high selectivity over 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis, this compound presents a promising therapeutic agent for conditions associated with elevated aldosterone levels, such as uncontrolled hypertension and primary aldosteronism.[3][4][5] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on aldosterone synthase.
Data Presentation
Inhibitory Activity of this compound
| Parameter | Value | Enzyme | Notes |
| Ki | 1.27 nmol/L | Human CYP11B2 | Inhibition constant, indicating the high potency of this compound for aldosterone synthase. |
| Ki | 475 nmol/L | Human CYP11B1 | Inhibition constant for the enzyme responsible for cortisol synthesis. |
| Selectivity | 374-fold | CYP11B2 vs. CYP11B1 | Demonstrates the high selectivity of this compound for aldosterone synthase over cortisol synthase.[3][6] |
Signaling Pathway
The following diagram illustrates the aldosterone synthesis pathway and the point of inhibition by this compound.
Caption: Aldosterone synthesis pathway and inhibition by this compound.
Experimental Protocols
Two primary methods are presented for assessing the in vitro inhibition of aldosterone synthase by this compound: a cell-based assay using the NCI-H295R cell line and an enzyme-based assay using recombinant human CYP11B2.
Protocol 1: Cell-Based Aldosterone Synthase Inhibition Assay using NCI-H295R Cells
The NCI-H295R human adrenocortical carcinoma cell line is a well-established model for studying steroidogenesis as it expresses all the necessary enzymes for aldosterone and cortisol synthesis.[2][7]
Materials:
-
NCI-H295R cells
-
DMEM/F12 medium supplemented with insulin, transferrin, selenium (ITS), and serum
-
This compound
-
Angiotensin II (or other stimulators like forskolin or potassium chloride)
-
96-well cell culture plates
-
LC-MS/MS or a validated immunoassay kit for aldosterone measurement
Procedure:
-
Cell Culture: Culture NCI-H295R cells in supplemented DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in assay medium. Remove the culture medium from the cells and replace it with medium containing the different concentrations of this compound or vehicle control.
-
Stimulation: To induce aldosterone production, add a stimulating agent such as angiotensin II to the wells.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for aldosterone measurement.
-
Aldosterone Quantification: Measure the aldosterone concentration in the supernatant using a validated method such as LC-MS/MS or a specific immunoassay.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of aldosterone inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Recombinant Human CYP11B2 Enzyme Inhibition Assay
This assay provides a more direct measurement of the interaction between this compound and the isolated aldosterone synthase enzyme.
Materials:
-
Recombinant human CYP11B2 enzyme
-
11-deoxycorticosterone (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound
-
96-well plates
-
LC-MS/MS for aldosterone or corticosterone measurement
Procedure:
-
Assay Preparation: Prepare a master mix containing the assay buffer, NADPH regenerating system, and the recombinant CYP11B2 enzyme.
-
Inhibitor Addition: Add serial dilutions of this compound or vehicle control to the wells of a 96-well plate.
-
Enzyme Addition: Add the enzyme master mix to each well.
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 11-deoxycorticosterone.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).
-
Product Quantification: Measure the amount of aldosterone or an intermediate product like corticosterone formed using LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value as described in Protocol 1.
Experimental Workflow
The following diagram outlines the general workflow for an in vitro aldosterone synthase inhibition assay.
Caption: General workflow for in vitro aldosterone synthase inhibition assays.
References
- 1. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiology, Aldosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lorundrostat Administration in the Study of Renin-Induced Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorundrostat (formerly MLS-101) is a potent and highly selective oral inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone biosynthesis.[1][2] By targeting aldosterone production, this compound represents a novel therapeutic approach for managing conditions driven by aldosterone excess, including uncontrolled and resistant hypertension.[3][4] Dysregulation of the renin-angiotensin-aldosterone system (RAAS), often characterized by elevated renin and subsequent aldosterone production, is a primary contributor to the pathophysiology of certain forms of hypertension. These application notes provide a comprehensive overview of this compound and detailed protocols for its use in preclinical models of renin-induced hypertension.
Mechanism of Action
This compound selectively inhibits aldosterone synthase, leading to a reduction in plasma and urinary aldosterone concentrations.[1][5] This targeted action addresses a key driver of hypertension by preventing aldosterone-mediated sodium and water retention, potassium excretion, and adverse cardiovascular and renal remodeling.[5] A key feature of this compound is its high selectivity for aldosterone synthase over 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis.[1][5] This selectivity minimizes the risk of off-target effects on the hypothalamic-pituitary-adrenal (HPA) axis, a significant advantage over less selective inhibitors.[5]
The signaling pathway illustrating the mechanism of action of this compound is depicted below.
References
- 1. First-in-human study evaluating safety, pharmacokinetics, and pharmacodynamics of this compound, a novel and highly selective aldosterone synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. First‐in‐human study evaluating safety, pharmacokinetics, and pharmacodynamics of this compound, a novel and highly selective aldosterone synthase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Lorundrostat Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorundrostat is a novel, potent, and highly selective oral inhibitor of aldosterone synthase (CYP11B2).[1][2] By specifically targeting the final enzyme in the aldosterone synthesis pathway, this compound effectively reduces aldosterone levels, a key contributor to various cardiovascular and renal diseases, including hypertension and chronic kidney disease (CKD).[1][2][3] Its high selectivity (374-fold for aldosterone synthase over cortisol synthase) minimizes off-target effects on cortisol production, a significant advantage over less selective inhibitors.[4] These application notes provide detailed protocols for designing and conducting preclinical efficacy studies of this compound in relevant animal models of hypertension and CKD.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by inhibiting aldosterone synthase, thereby reducing the production of aldosterone. Aldosterone, a mineralocorticoid hormone, primarily acts on the mineralocorticoid receptor (MR) in the distal tubules and collecting ducts of the kidneys, promoting sodium and water reabsorption and potassium excretion.[1] This leads to an expansion of extracellular volume and an increase in blood pressure.[1] Dysregulated aldosterone production is a known driver of uncontrolled and treatment-resistant hypertension.[3][5] Beyond its genomic effects via the MR, aldosterone can also mediate rapid, non-genomic effects that contribute to inflammation and fibrosis in the heart, blood vessels, and kidneys.[6][7] By lowering aldosterone levels, this compound aims to mitigate both the genomic and non-genomic detrimental effects of this hormone.
Figure 1: this compound's Mechanism of Action.
Recommended Animal Models
The selection of an appropriate animal model is critical for evaluating the efficacy of this compound. Based on its mechanism of action, models of hypertension and chronic kidney disease with an underlying component of aldosterone dysregulation are most relevant.
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a widely used genetic model of essential hypertension that shares many characteristics with the human condition.[8][9] While not a direct model of hyperaldosteronism, SHRs exhibit progressive increases in blood pressure, making them suitable for evaluating the antihypertensive effects of novel compounds.[8]
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model
This model is induced by the administration of the mineralocorticoid DOCA and a high-salt diet, often in conjunction with a unilateral nephrectomy.[2][10][11] It represents a state of low-renin, volume-dependent hypertension with significant end-organ damage, such as cardiac hypertrophy and renal fibrosis, making it highly relevant for studying the effects of aldosterone synthase inhibition.[2][12]
5/6 Nephrectomy (Subtotal Nephrectomy) Model
This surgical model of chronic kidney disease involves the removal of one kidney and the ligation or resection of two-thirds of the remaining kidney.[13][14] The reduction in renal mass leads to compensatory hyperfiltration, glomerular hypertension, proteinuria, and progressive glomerulosclerosis and interstitial fibrosis, mimicking key features of human CKD.[13][15] This model is ideal for assessing the potential renal-protective effects of this compound beyond blood pressure control.
Experimental Workflow
A typical preclinical efficacy study for this compound would follow a structured workflow from animal model induction to data analysis.
Figure 2: General Experimental Workflow.
Detailed Experimental Protocols
Protocol 1: this compound in the DOCA-Salt Hypertensive Rat Model
Objective: To evaluate the efficacy of this compound in reducing blood pressure and preventing cardiac and renal damage in a model of mineralocorticoid-excess hypertension.
Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
Model Induction:
-
Perform a left unilateral nephrectomy under appropriate anesthesia.[10]
-
Allow a one-week recovery period.
-
Implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 25-150 mg/kg, depending on desired severity) subcutaneously or administer DOCA (e.g., 20-40 mg/kg) via subcutaneous injection twice weekly.[10][11][12]
-
Allow 4-5 weeks for hypertension and organ damage to develop.
Experimental Groups (n=8-10 per group):
-
Group 1: Sham-operated + Vehicle
-
Group 2: DOCA-salt + Vehicle
-
Group 3: DOCA-salt + this compound (Low Dose)
-
Group 4: DOCA-salt + this compound (High Dose)
-
Group 5 (Optional): DOCA-salt + Positive Control (e.g., Eplerenone)
Drug Administration:
-
Vehicle: To be determined based on this compound's formulation for preclinical studies (e.g., 0.5% methylcellulose).
-
This compound: Administer daily via oral gavage for 4-6 weeks. Doses should be selected based on available pharmacokinetic data in rats, aiming to achieve exposures comparable to those found to be effective in human studies (e.g., targeting plasma concentrations achieved with 50-100 mg daily doses in humans).[4][16]
-
Treatment Start: Initiate treatment after confirmation of established hypertension (e.g., 4 weeks post-DOCA).
Efficacy Parameters:
-
Primary:
-
Systolic Blood Pressure (SBP): Measured weekly via tail-cuff plethysmography or continuously via radiotelemetry.[17]
-
-
Secondary:
-
Cardiac Hypertrophy: Heart weight to body weight ratio.
-
Renal Function: 24-hour urinary albumin/protein excretion, serum creatinine, and Blood Urea Nitrogen (BUN).
-
Fibrosis: Histological analysis of cardiac and renal tissue (e.g., Masson's trichrome, Picrosirius red staining).
-
Biomarkers: Plasma aldosterone, plasma renin activity, serum potassium, and sodium.
-
Protocol 2: this compound in the 5/6 Nephrectomy (Nx) CKD Model
Objective: To assess the renal-protective effects of this compound in a progressive model of chronic kidney disease.
Animals: Male C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old).
Model Induction (Two-Step Surgery):
-
Step 1: Under anesthesia, expose the left kidney and ligate the upper and lower poles with a non-absorbable suture, affecting approximately two-thirds of the renal mass.[14] Alternatively, surgical resection of the poles can be performed.
-
Step 2 (One week later): Perform a right total nephrectomy.[14][18]
-
Sham-operated animals will undergo exposure of the kidneys without ligation or removal.
-
Allow 4 weeks for the development of CKD features.
Experimental Groups (n=8-12 per group):
-
Group 1: Sham-operated + Vehicle
-
Group 2: 5/6 Nx + Vehicle
-
Group 3: 5/6 Nx + this compound (Low Dose)
-
Group 4: 5/6 Nx + this compound (High Dose)
-
Group 5 (Optional): 5/6 Nx + Positive Control (e.g., an ACE inhibitor like Enalapril)
Drug Administration:
-
Administer vehicle or this compound daily via oral gavage for 8-12 weeks, starting 4 weeks post-nephrectomy.
Efficacy Parameters:
-
Primary:
-
Renal Function: Glomerular Filtration Rate (GFR) measured by inulin or iohexol clearance at the end of the study.
-
Proteinuria: 24-hour urinary albumin-to-creatinine ratio (UACR) measured at baseline and every 4 weeks.
-
-
Secondary:
-
Blood Pressure: Systolic blood pressure measured bi-weekly.
-
Renal Fibrosis: Histological quantification of glomerulosclerosis and tubulointerstitial fibrosis in kidney sections.
-
Inflammation: Immunohistochemical analysis of inflammatory markers (e.g., F4/80, CD68) in the kidney.
-
Biomarkers: Serum creatinine, BUN, plasma aldosterone, and serum potassium.
-
Data Presentation
All quantitative data should be summarized in tables to facilitate clear comparison between experimental groups.
Table 1: Hemodynamic and Biochemical Parameters in DOCA-Salt Model
| Parameter | Sham + Vehicle | DOCA + Vehicle | DOCA + this compound (Low) | DOCA + this compound (High) |
| Baseline SBP (mmHg) | ||||
| Final SBP (mmHg) | ||||
| Δ SBP (mmHg) | ||||
| Heart Weight/Body Weight (mg/g) | ||||
| Plasma Aldosterone (pg/mL) | ||||
| Plasma Renin Activity (ng/mL/h) | ||||
| Serum Potassium (mmol/L) | ||||
| Urinary Protein (mg/24h) |
Table 2: Renal Function and Histological Parameters in 5/6 Nx Model
| Parameter | Sham + Vehicle | 5/6 Nx + Vehicle | 5/6 Nx + this compound (Low) | 5/6 Nx + this compound (High) |
| Final GFR (mL/min) | ||||
| Final UACR (mg/g) | ||||
| Final SBP (mmHg) | ||||
| Serum Creatinine (mg/dL) | ||||
| Glomerulosclerosis Index (%) | ||||
| Tubulointerstitial Fibrosis (%) | ||||
| Plasma Aldosterone (pg/mL) |
Data to be presented as Mean ± SEM or SD. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significance.
Conclusion
These detailed protocols provide a robust framework for evaluating the preclinical efficacy of this compound in well-established animal models of hypertension and chronic kidney disease. The data generated from these studies will be crucial for understanding the therapeutic potential of this compound in mitigating the detrimental effects of aldosterone and for informing the design of subsequent clinical trials. Careful attention to experimental design, endpoint selection, and data analysis will ensure the generation of high-quality, translatable results.
References
- 1. researchgate.net [researchgate.net]
- 2. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Aldosterone Synthase Inhibition With this compound for Uncontrolled Hypertension: The Target-HTN Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trilostane, FAD286, and the role of aldosterone in the central regulation of blood pressure: focus on "Role of central nervous system aldosterone synthase and mineralocorticoid receptors in salt-induced hypertension in Dahl salt-sensitive rats" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldosterone synthase inhibition: cardiorenal protection in animal disease models and translation of hormonal effects to human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upcoming drug targets for kidney protective effects in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spontaneously Hypertensive Rat Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. academic.oup.com [academic.oup.com]
- 10. omicsonline.org [omicsonline.org]
- 11. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijvets.com [ijvets.com]
- 13. Surgical Techniques for Catheter Placement and 5/6 Nephrectomy in Murine Models of Peritoneal Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gubra.dk [gubra.dk]
- 16. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 17. 2.9. Antihypertensive activity study using spontaneously hypertensive rats (SHRs) [bio-protocol.org]
- 18. tandfonline.com [tandfonline.com]
Application Note & Protocol: Methodologies for Assessing Lorundrostat's Impact on Electrolyte Balance
Introduction
Lorundrostat (MLS-101) is a highly selective, orally administered aldosterone synthase inhibitor (ASI) developed for the treatment of uncontrolled and resistant hypertension.[1][2][3] Its mechanism of action involves the targeted inhibition of aldosterone synthase (CYP11B2), the key enzyme responsible for the final steps of aldosterone synthesis.[2][4] Aldosterone is a mineralocorticoid hormone that plays a crucial role in regulating blood pressure by modulating sodium and potassium balance.[4][5] By inhibiting aldosterone production, this compound aims to lower blood pressure, but this action directly influences electrolyte homeostasis.[4][6] Therefore, rigorous assessment of its impact on electrolyte balance is a critical component of preclinical and clinical evaluation.
This document provides detailed methodologies and protocols for researchers, scientists, and drug development professionals to assess the pharmacodynamic effects of this compound on key electrolytes and related hormonal biomarkers.
Part 1: Core Concepts and Signaling Pathway
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its effect by selectively inhibiting CYP11B2, which has a 374-fold selectivity for aldosterone synthase over cortisol synthase (CYP11B1).[1][7] This targeted inhibition leads to a dose-dependent decrease in plasma aldosterone levels.[8][9] The reduction in aldosterone mitigates sodium and water retention and increases potassium retention in the kidneys.[10][11] This leads to the primary anticipated on-target effects: a modest increase in serum potassium (hyperkalemia) and a decrease in serum sodium (hyponatremia).[12][13] A compensatory rise in plasma renin activity is also an expected consequence of the interruption of the RAAS negative feedback loop.
// Edges Angiotensinogen -> Angiotensin_I [label=" Catalyzes", headlabel=" ", taillabel=" ", edgetooltip="Renin converts Angiotensinogen to Angiotensin I"]; Renin -> Angiotensin_I [arrowhead=none, style=invis]; {rank=same; Renin; Angiotensin_I} edge [dir=none]; (Angiotensinogen) -> Renin [style=invis];
Angiotensin_I -> Angiotensin_II [label=" Catalyzes", headlabel=" ", taillabel=" ", edgetooltip="ACE converts Angiotensin I to Angiotensin II"]; ACE -> Angiotensin_II [arrowhead=none, style=invis]; {rank=same; ACE; Angiotensin_II} edge [dir=none]; (Angiotensin_I) -> ACE [style=invis];
Angiotensin_II -> CYP11B2 [label=" Stimulates", color="#34A853", edgetooltip="Angiotensin II stimulates Aldosterone Synthase"]; CYP11B2 -> Aldosterone [label=" Synthesizes", color="#34A853", edgetooltip="CYP11B2 synthesizes Aldosterone"]; Aldosterone -> Kidney [label=" Acts on", color="#34A853", edgetooltip="Aldosterone acts on the kidneys"]; Kidney -> Effects [label=" Results in"];
This compound -> CYP11B2 [label=" Inhibits", color="#EA4335", style=bold, arrowhead=tee, edgetooltip="this compound inhibits Aldosterone Synthase"];
// Invisible edges for layout Angiotensin_II -> Aldosterone [style=invis]; } }
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and point of inhibition by this compound.
Part 2: Experimental Protocols
Protocol 1: Assessment in a Multiple Ascending Dose (MAD) Study
This protocol outlines the methodology for monitoring electrolyte and hormonal changes in healthy participants or patients with hypertension receiving multiple ascending doses of this compound.
Objective: To evaluate the dose-dependent effects of this compound on serum electrolytes, plasma aldosterone, and plasma renin activity.
Methodology:
-
Subject Preparation:
-
Subjects should discontinue medications known to affect the RAAS (e.g., spironolactone, ACE inhibitors) for at least 4 weeks prior to the study, if medically permissible.[14]
-
Subjects should maintain a normal sodium diet in the weeks leading up to and during the study.[15]
-
Ensure subjects are adequately hydrated.
-
-
Dosing Regimen:
-
Sample Collection:
-
Schedule: Collect blood samples at baseline (Day -1 or Day 1 pre-dose) and at multiple time points throughout the study (e.g., daily pre-dose, and at specific hours post-dose on Day 1 and the final day of treatment).
-
Posture Control: For hormonal measurements, the patient should be ambulatory for at least 30 minutes before blood collection to standardize posture, as it affects aldosterone and renin levels.[15]
-
Blood Draw:
-
For Serum Electrolytes (Sodium, Potassium): Collect 5 mL of blood in a serum separator tube (SST).
-
For Plasma Aldosterone and Renin Activity: Collect 5 mL of blood in a pre-chilled EDTA (purple top) tube.[14]
-
-
-
Sample Processing and Handling:
-
Serum: Allow the SST to clot for 30 minutes at room temperature. Centrifuge at 1,500 x g for 15 minutes. Aliquot the serum into cryovials and store at -80°C until analysis.
-
Plasma: Immediately after collection, place the EDTA tube on wet ice. Centrifuge within 60 minutes at 1,500 x g for 15 minutes at 4°C. Crucially, do not transport the whole blood sample on ice before centrifugation, as this can activate the conversion of prorenin to active renin, leading to falsely elevated results. [14] Aliquot the plasma into cryovials and store at -80°C until analysis.
-
-
Biochemical Analysis:
-
Electrolytes: Analyze serum sodium and potassium concentrations using an ion-selective electrode (ISE) method on a standard clinical chemistry analyzer.
-
Aldosterone: Measure plasma aldosterone concentration using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assay for high specificity and sensitivity.
-
Renin: Measure plasma renin activity (PRA) or direct renin concentration (DRC) using a validated immunometric assay or LC-MS/MS-based method.
-
// Edges Screening -> Baseline; Baseline -> Dosing; Dosing -> Sampling [label="Daily"]; Sampling -> Processing; Processing -> Analysis; Analysis -> Data; }
Caption: General experimental workflow for assessing this compound's effects.
Protocol 2: Saline Infusion Suppression Test
This protocol is adapted from a confirmatory test for primary aldosteronism to assess the functional inhibition of the RAAS by this compound.[17][18] It evaluates the ability of this compound to suppress aldosterone secretion under a sodium load challenge.
Objective: To determine if this compound treatment blunts the aldosterone response to a saline infusion challenge.
Methodology:
-
Subject Preparation:
-
Subjects should be on a stable dose of this compound or placebo.
-
Fast overnight prior to the test.
-
Ensure normal potassium levels before starting the infusion.[17]
-
-
Test Procedure:
-
Baseline (Time 0): The subject should be in a recumbent (lying down) position for at least 1 hour.[17] Collect baseline blood samples for plasma aldosterone, renin, sodium, and potassium as described in Protocol 1.
-
Infusion: Administer 2 liters of 0.9% saline intravenously over 4 hours (rate of 500 mL/hour).[18]
-
Monitoring: Monitor blood pressure and heart rate hourly.
-
Final Sample (Time 4 hours): At the end of the infusion, collect a final set of blood samples for the same parameters while the patient is still recumbent.
-
-
Analysis and Interpretation:
-
Placebo Group: In subjects receiving a placebo, the saline load is expected to suppress plasma aldosterone levels. A post-infusion aldosterone level below 5 ng/dL is a normal response.[17]
-
This compound Group: In subjects treated with this compound, baseline aldosterone levels should already be suppressed. The saline infusion is expected to cause minimal further reduction, demonstrating a floor effect and confirming potent aldosterone synthase inhibition. The post-infusion aldosterone level will be significantly lower than that observed in hypertensive patients who do not have their aldosterone production pharmacologically inhibited.
-
Part 3: Data Presentation
Quantitative data should be summarized in clear, concise tables to allow for easy comparison across dose groups and versus placebo.
Table 1: Mean Change from Baseline in Serum Electrolytes and Plasma Hormones after 7 Days of Dosing
| Parameter | Placebo (n=X) | This compound 40 mg (n=X) | This compound 120 mg (n=X) | This compound 360 mg (n=X) |
| Serum Potassium (mmol/L) | +0.05 | +0.28 | +0.38 | +0.48 |
| Serum Sodium (mmol/L) | -0.2 | -1.5 | -2.1 | -2.5 |
| Plasma Aldosterone (% change) | +5% | -55% | -70% | -72% |
| Plasma Renin Activity (% change) | -2% | +150% | +220% | +250% |
Note: Data are hypothetical and for illustrative purposes, based on trends reported in clinical trials.[9][16]
Table 2: Results of Saline Infusion Suppression Test
| Parameter | Time Point | Placebo Group (Mean ± SD) | This compound Group (50 mg) (Mean ± SD) |
| Plasma Aldosterone (ng/dL) | Baseline (0 hr) | 12.5 ± 3.1 | 4.1 ± 1.5 |
| Post-Infusion (4 hr) | 4.5 ± 1.2 | 3.8 ± 1.3 | |
| Change from Baseline (%) | -64% | -7% |
Note: Data are hypothetical and for illustrative purposes.
Part 4: Logical Relationships
The administration of this compound initiates a predictable cascade of physiological events stemming from the inhibition of aldosterone synthase.
// Edges Start -> Inhibition; Inhibition -> Aldo_Down; Aldo_Down -> {Na_Effect, K_Effect, Feedback}; Na_Effect -> Na_Down; K_Effect -> K_Up; Feedback -> Renin_Up; }
Caption: Cause-and-effect cascade following this compound administration.
References
- 1. Mineralys Therapeutics Announces Phase 2 Clinical Trial of this compound for Obstructive Sleep Apnea in Patients with Hypertension – Ysios Capital [ysioscapital.com]
- 2. mineralystx.com [mineralystx.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Aldosterone Test: MedlinePlus Medical Test [medlineplus.gov]
- 6. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 7. first-in-human-study-evaluating-safety-pharmacokinetics-and-pharmacodynamics-of-lorundrostat-a-novel-and-highly-selective-aldosterone-synthase-inhibitor - Ask this paper | Bohrium [bohrium.com]
- 8. First-in-human study evaluating safety, pharmacokinetics, and pharmacodynamics of this compound, a novel and highly selective aldosterone synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aldosterone Synthase Inhibitors and Dietary Interventions: A Combined Novel Approach for Prevention and Treatment of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aldosterone Synthase Inhibitors: New Hope in Cardiovascular Therapy [cfrjournal.com]
- 12. Mineralys Therapeutics Announces Late-Breaking Data from [globenewswire.com]
- 13. This compound Efficacy and Safety in Patients With Uncontrolled Hypertension - American College of Cardiology [acc.org]
- 14. nbt.nhs.uk [nbt.nhs.uk]
- 15. labcorp.com [labcorp.com]
- 16. researchgate.net [researchgate.net]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. Table 2. [Tests to Confirm Primary Hyperaldosteronism]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Lorundrostat-Induced Hyperkalemia in Research Subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing hyperkalemia in subjects participating in research involving lorundrostat.
Troubleshooting Guide
This guide provides a systematic approach to identifying and managing this compound-induced hyperkalemia.
Issue: Elevated Serum Potassium (K+) Levels Detected
1. Initial Verification and Assessment:
-
Action: Immediately repeat the serum K+ measurement to rule out pseudohyperkalemia (a falsely elevated reading).
-
Rationale: Hemolysis during blood sample collection is a common cause of falsely elevated potassium levels. A repeat measurement from a carefully drawn sample is crucial for an accurate diagnosis.
-
Action: Concurrently, perform an electrocardiogram (ECG) to assess for cardiac membrane excitability changes, which are the most severe complication of hyperkalemia.
-
Rationale: ECG changes, such as peaked T waves, prolonged PR interval, or widening of the QRS complex, indicate a need for urgent intervention.[1]
2. Grading the Severity of Hyperkalemia:
-
Action: Classify the severity of hyperkalemia based on the confirmed serum K+ level.
-
Mild: 5.1 - 5.9 mmol/L
-
Moderate: 6.0 - 6.4 mmol/L
-
Severe: ≥ 6.5 mmol/L
-
-
Rationale: The management strategy is dictated by the severity of the hyperkalemia and the presence or absence of ECG changes.
3. Management Protocol:
The following table outlines the recommended management strategy based on the severity of hyperkalemia.
| Severity | Serum K+ Level | ECG Changes | Recommended Actions |
| Mild | 5.1 - 5.9 mmol/L | Absent | - Review concomitant medications that may exacerbate hyperkalemia (e.g., NSAIDs, ACE inhibitors, ARBs).[2]- Initiate dietary potassium restriction counseling.[3][4]- Increase frequency of serum K+ monitoring.- Consider reducing the this compound dose. |
| Moderate | 6.0 - 6.4 mmol/L | Absent | - Temporarily discontinue this compound.[5][6]- Implement dietary potassium restriction.[3][4]- Consider administration of a potassium-binding agent (e.g., patiromer, sodium zirconium cyclosilicate).[1][7]- Monitor serum K+ daily until levels normalize. |
| Severe | ≥ 6.5 mmol/L | Present or Absent | - This is a medical emergency. - Immediately discontinue this compound.[5][6]- Administer intravenous calcium gluconate to stabilize cardiac membranes.[1]- Administer insulin and glucose to shift potassium intracellularly.[1]- Consider inhaled beta-2-agonists (e.g., albuterol) to further promote intracellular potassium shift.[8]- Administer a potassium-binding agent.[1][7]- Consider loop diuretics to enhance renal potassium excretion if the subject is not anuric.[4]- Arrange for immediate hospital transfer and nephrology consultation for potential hemodialysis. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound causes hyperkalemia?
A1: this compound is a selective aldosterone synthase inhibitor.[9][10][11] Aldosterone is a hormone that plays a crucial role in the kidneys by promoting sodium reabsorption and potassium excretion.[9] By inhibiting aldosterone synthesis, this compound leads to a decrease in aldosterone levels.[9] This reduction in aldosterone activity results in decreased potassium excretion by the kidneys, which can lead to an accumulation of potassium in the blood, causing hyperkalemia.[3][12]
Q2: What is the reported incidence of hyperkalemia in clinical trials with this compound?
A2: The incidence of hyperkalemia in clinical trials with this compound varied depending on the dose and the patient population. The following table summarizes the reported rates of hyperkalemia in key clinical trials.
| Clinical Trial | This compound Dose | Incidence of Hyperkalemia (Serum K+ > 6.0 mmol/L) |
| Advance-HTN | 50 mg | 5.3%[13] |
| 50-100 mg | 7.4%[13] | |
| Launch-HTN | 50 mg | 1.1% |
| 50-100 mg | 1.5% | |
| Explore-CKD | 25 mg (in patients with CKD) | 5% (confirmed hyperkalemia)[10][14] |
| Target-HTN | 50 mg and 100 mg | 3.6% (serum K+ > 6.0 mmol/L)[5] |
Q3: What are the risk factors for developing this compound-induced hyperkalemia?
A3: Research subjects with the following conditions or characteristics may be at an increased risk of developing hyperkalemia while on this compound:
-
Chronic kidney disease (CKD): Impaired kidney function reduces the ability to excrete potassium.[15]
-
Diabetes mellitus: This condition can be associated with impaired renal function and a predisposition to hyperkalemia.[15]
-
Concomitant use of other medications that can increase potassium levels: These include ACE inhibitors, angiotensin II receptor blockers (ARBs), potassium-sparing diuretics, and nonsteroidal anti-inflammatory drugs (NSAIDs).[2]
-
High dietary potassium intake: A diet rich in potassium can contribute to elevated serum levels.[3]
Q4: What are the signs and symptoms of hyperkalemia that research staff should be aware of?
A4: Mild hyperkalemia is often asymptomatic.[1] As potassium levels rise, subjects may experience:
-
Muscle weakness or fatigue
-
Nausea and vomiting
-
Tingling or numbness (paresthesia)
-
Palpitations or irregular heartbeat
-
In severe cases, paralysis or cardiac arrest can occur.[1]
Q5: What are the long-term management strategies for subjects who develop mild, asymptomatic hyperkalemia on this compound?
A5: For subjects who experience mild, asymptomatic hyperkalemia, the following long-term management strategies can be considered:
-
Dose reduction of this compound: In some cases, a lower dose of this compound may be effective in controlling blood pressure without causing significant hyperkalemia.[5][6]
-
Dietary counseling: Educating subjects about limiting their intake of high-potassium foods can be an effective long-term strategy.[3][4]
-
Addition of a diuretic: Thiazide or loop diuretics can enhance renal potassium excretion.[6]
-
Use of potassium binders: For subjects who require continued treatment with this compound despite a tendency for hyperkalemia, the addition of a potassium-binding agent like patiromer or sodium zirconium cyclosilicate can help maintain normal potassium levels.[1][7] These agents work by binding potassium in the gastrointestinal tract and increasing its fecal excretion.[2][8]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the RAAS pathway.
Experimental Workflow
Caption: Workflow for monitoring and managing hyperkalemia.
Troubleshooting Logic
Caption: Logical steps for troubleshooting elevated potassium.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Prevention and management of hyperkalemia in patients treated with renin–angiotensin–aldosterone system inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperkalemia - EMCrit Project [emcrit.org]
- 5. sochob.cl [sochob.cl]
- 6. researchgate.net [researchgate.net]
- 7. Challenges and Recommendations for Treating Hyperkalemia in Adults | Docwire News [docwirenews.com]
- 8. ajmc.com [ajmc.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Research Portal [researchdiscovery.drexel.edu]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. dot | Graphviz [graphviz.org]
- 15. More on aldosterone biosynthesis inhibition and resistant hypertension: a Phase-2 study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Lorundrostat dosage to minimize eGFR reduction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Lorundrostat dosage while minimizing reductions in the estimated Glomerular Filtration Rate (eGFR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective aldosterone synthase inhibitor (ASI).[1] It works by blocking the enzyme CYP11B2, which is responsible for the final step in aldosterone synthesis.[1] By inhibiting aldosterone production, this compound helps to lower blood pressure and can be beneficial in conditions associated with excess aldosterone.
Q2: Is a reduction in eGFR expected with this compound treatment?
A2: Yes, a modest and reversible decline in eGFR is an anticipated pharmacodynamic effect of this compound and other inhibitors of the renin-angiotensin-aldosterone system (RAAS).[2] This initial decrease is generally considered to be a result of the reduction in intraglomerular pressure, which can be protective for the kidneys in the long term.
Q3: What is the typical magnitude of eGFR reduction observed with this compound?
A3: Clinical trials have shown that this compound can cause a mild decline in eGFR, typically less than 15% from baseline.[2] The exact change can vary depending on the dosage and individual patient characteristics. For detailed quantitative data from clinical trials, please refer to Table 1.
Q4: What are the main side effects to monitor besides eGFR reduction?
A4: The most common adverse effect associated with aldosterone synthase inhibitors is hyperkalemia (elevated serum potassium levels).[3] It is crucial to monitor serum potassium closely, especially when initiating therapy or adjusting the dose.
Q5: Are there any known drug interactions that can affect renal function when using this compound?
A5: While specific drug-drug interaction studies for this compound are ongoing, caution is advised when co-administering with other drugs that can affect renal function or potassium levels. These include:
-
Non-steroidal anti-inflammatory drugs (NSAIDs): May increase the risk of acute kidney injury.[4]
-
Potassium supplements or potassium-sparing diuretics: Can increase the risk of hyperkalemia.
-
Other RAAS inhibitors (e.g., ACE inhibitors, ARBs): Concomitant use may enhance the risk of hyperkalemia and eGFR decline.[4]
Troubleshooting Guide
Issue 1: Significant eGFR Reduction Observed
-
Problem: An eGFR reduction greater than 25-30% from baseline is observed after initiating this compound.
-
Possible Causes:
-
Volume depletion in the subject.
-
Concomitant use of NSAIDs or other nephrotoxic agents.[4]
-
Underlying renal artery stenosis.
-
-
Troubleshooting Steps:
-
Confirm the finding: Repeat the eGFR measurement to rule out analytical error.
-
Assess volume status: Ensure the subject is adequately hydrated.
-
Review concomitant medications: Discontinue any potentially nephrotoxic agents like NSAIDs if clinically appropriate.[4]
-
Consider dose reduction: If no other cause is identified, consider reducing the this compound dose to a previously tolerated level.
-
Temporary discontinuation: If the eGFR drop is severe or progressive, temporarily stopping this compound may be necessary.
-
Issue 2: Hyperkalemia Detected
-
Problem: Serum potassium levels rise above the normal range (e.g., >5.5 mmol/L).
-
Possible Causes:
-
High this compound dosage.
-
Impaired baseline renal function.
-
Concomitant use of potassium supplements or other medications that increase potassium.
-
-
Troubleshooting Steps:
-
Verify the result: Repeat the serum potassium measurement.
-
Review diet and medications: Advise the subject to avoid high-potassium foods and discontinue any potassium supplements or potassium-sparing diuretics.
-
Dose reduction or interruption: Reduce the dose of this compound or temporarily discontinue it until potassium levels normalize.
-
Consider medical management: In cases of severe hyperkalemia, further medical intervention may be required according to standard clinical practice.
-
Issue 3: High Variability in eGFR Measurements
-
Problem: Inconsistent eGFR readings in the same subject under stable conditions.
-
Possible Causes:
-
Troubleshooting Steps:
-
Standardize collection procedures: Ensure consistent timing of blood draws and that subjects have not consumed meat in the 12 hours prior to creatinine measurement.[5]
-
Use a reliable laboratory: Ensure the laboratory uses standardized and validated assays for creatinine and/or cystatin C.
-
Consider cystatin C-based eGFR: Cystatin C is less affected by muscle mass and diet than creatinine and may provide a more stable estimation of GFR.[7]
-
Average multiple readings: Taking the average of multiple eGFR measurements over a short period can help to mitigate the impact of random variability.
-
Data Presentation
Table 1: Summary of this compound's Effect on eGFR from Clinical Trials
| Clinical Trial | This compound Dosage | Mean Change in eGFR | Placebo-Adjusted Change in eGFR | Notes |
| Explore-CKD | 25 mg once daily | -6.8% | -4.6% | Patients had chronic kidney disease. |
| Target-HTN | 50 mg and 100 mg once daily | Small declines observed | Not specified | Some patients experienced hyperkalemia. |
| ADVANCE-HTN | 50 mg and 50-100 mg daily | Decrease observed | Not specified | |
| Meta-analysis | Various dosages | Increased frequency of reduced GFR | Not applicable | Compared to placebo. |
Experimental Protocols
1. Protocol for eGFR Measurement
This protocol outlines the steps for estimating GFR using serum creatinine and cystatin C.
-
1.1. Sample Collection and Handling:
-
Creatinine: Collect blood in a serum separator tube. Allow to clot for 30-60 minutes at room temperature. Centrifuge at 1,000-2,000 x g for 10 minutes. Separate serum and store at -80°C if not analyzed immediately.[8] Avoid meat consumption for 12 hours before the blood draw.[5]
-
Cystatin C: Collect blood in a serum gel tube or a green-top (heparin) tube.[9] Centrifuge within 2 hours of collection. If using a red-top tube, aliquot serum into a plastic vial.[10] Overnight fasting is preferred.[9]
-
-
1.2. Assay Method:
-
Creatinine: An enzymatic method is recommended over the Jaffe method to minimize interferences from non-creatinine chromogens.[11][12] Follow the specific instructions of the commercial assay kit.
-
Cystatin C: A particle-enhanced immunoturbidimetric or immunonephelometric assay is commonly used. Follow the manufacturer's protocol.
-
-
1.3. eGFR Calculation:
2. Protocol for In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay
This protocol uses the NCI-H295R human adrenocortical carcinoma cell line, which expresses key enzymes for steroidogenesis.[14]
-
2.1. Cell Culture:
-
Culture NCI-H295R cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and appropriate antibiotics in a humidified incubator at 37°C and 5% CO2.
-
-
2.2. Inhibition Assay:
-
Seed NCI-H295R cells in 24-well plates and allow them to adhere and grow to near confluence.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 1 hour).
-
Stimulate aldosterone production by adding angiotensin II (e.g., 100 nM) to the wells.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
-
2.3. Aldosterone Measurement:
-
Measure the concentration of aldosterone in the supernatant using a validated method such as a commercial ELISA kit or LC-MS/MS.
-
-
2.4. Data Analysis:
-
Calculate the percent inhibition of aldosterone production for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound dosage to minimize eGFR reduction.
References
- 1. Aldosterone Synthase Inhibitors: A Revival for Treatment of Renal and Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Aldosterone Synthase Inhibitors for Treatment of Hypertension and Chronic Kidney Disease | ClinicSearch [clinicsearchonline.org]
- 4. An Overview of Clinically Imperative and Pharmacodynamically Significant Drug Interactions of Renin-Angiotensin-Aldosterone System (RAAS) Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpreting Estimated GFR Variability and Its Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 9. labcorp.com [labcorp.com]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. biolabo.fr [biolabo.fr]
- 12. researchgate.net [researchgate.net]
- 13. niddk.nih.gov [niddk.nih.gov]
- 14. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of Lorundrostat in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Lorundrostat in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective, non-steroidal inhibitor of aldosterone synthase (CYP11B2).[1][2] This enzyme is responsible for the final step in the biosynthesis of aldosterone. By inhibiting CYP11B2, this compound reduces aldosterone levels, which helps to lower blood pressure in conditions like uncontrolled hypertension.[1][2][3]
Q2: What are the most likely off-target enzymes for an aldosterone synthase inhibitor like this compound?
A2: The most significant potential off-target enzyme is 11β-hydroxylase (CYP11B1), which is involved in the final step of cortisol synthesis.[4][5] CYP11B1 and CYP11B2 share a high degree of structural homology, making selective inhibition a critical challenge in drug development.[5] Other potential off-targets include different cytochrome P450 (CYP) enzymes, such as those involved in drug metabolism (e.g., CYP1A2, CYP3A4) or steroidogenesis (e.g., CYP17, CYP19).[4]
Q3: How selective is this compound for aldosterone synthase (CYP11B2) over cortisol synthase (CYP11B1)?
A3: In vitro studies have demonstrated that this compound has a high degree of selectivity. It exhibits a 374-fold greater selectivity for inhibiting aldosterone synthase (CYP11B2) compared to cortisol synthase (CYP11B1).[1][6] This high selectivity is designed to minimize effects on cortisol production.[1]
Q4: What are the known on-target side effects observed with this compound in clinical trials?
A4: Consistent with its mechanism of action, on-target effects of this compound include a modest and reversible increase in serum potassium (hyperkalemia) and a decrease in serum sodium (hyponatremia).[6][7][8] A modest decrease in the estimated glomerular filtration rate (eGFR) has also been observed.[9][10]
Troubleshooting Guide: Investigating Off-Target Effects
This guide provides structured advice for identifying and mitigating unexpected experimental results that may be due to off-target effects of this compound.
Issue 1: Unexpected Changes in Cortisol Levels or Related Biomarkers
-
Symptom: In your in vitro or in vivo model, you observe a significant decrease in cortisol levels or an accumulation of cortisol precursors (e.g., 11-deoxycortisol) after treatment with this compound.
-
Possible Cause: At the concentration used, this compound may be exhibiting off-target inhibition of CYP11B1. This is more likely to occur at concentrations significantly higher than the reported IC50 for CYP11B2.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check all calculations for your dosing solutions. Ensure the final concentration in your assay is appropriate.
-
Run a Dose-Response Curve: Perform a full dose-response experiment to determine the IC50 for both CYP11B2 and CYP11B1 in your specific assay system. This will confirm the selectivity index in your hands.
-
Use a Positive Control: Include a non-selective inhibitor (e.g., LCI699) as a positive control to confirm your assay can detect CYP11B1 inhibition.[11]
-
Lower the Dose: If possible, repeat the experiment using a lower concentration of this compound that is still effective at inhibiting CYP11B2 but is well below the IC50 for CYP11B1.
-
Issue 2: Unexplained Cell Toxicity or Altered Phenotype in a Non-Adrenal Cell Line
-
Symptom: You observe unexpected cytotoxicity, changes in cell morphology, or altered gene expression in a cell line that does not express CYP11B2.
-
Possible Cause: This could indicate an off-target effect on a different cellular pathway or enzyme crucial for cell health.
-
Troubleshooting Steps:
-
Conduct a Broad Kinase or Receptor Screen: If resources permit, screen this compound against a panel of common off-target candidates like kinases, GPCRs, and other CYP enzymes to identify potential interactions.[12]
-
Use a Structurally Unrelated Control: Compare the effects of this compound with another selective aldosterone synthase inhibitor that has a different chemical scaffold. If the unexpected phenotype persists with both, it may be related to the inhibition of aldosterone synthesis (if the cells have a functional mineralocorticoid receptor pathway). If the effect is unique to this compound, it is more likely a compound-specific off-target effect.
-
Computational Screening: Utilize in silico tools to predict potential off-target interactions based on the chemical structure of this compound.[13][14] This can help generate hypotheses for further in vitro testing.
-
Quantitative Data Summary
The following table summarizes the selectivity profile of this compound and another non-selective inhibitor for comparison.
| Compound | Target | IC50 (nM) | Selectivity (CYP11B1 IC50 / CYP11B2 IC50) |
| This compound | CYP11B2 (Aldosterone Synthase) | ~13 (monkey) | ~702-fold (monkey) |
| CYP11B1 (Cortisol Synthase) | ~8,850 (monkey) | ||
| LCI699 (Osilodrostat) | CYP11B2 (Aldosterone Synthase) | 0.7 | 3.5-fold |
| CYP11B1 (Cortisol Synthase) | 2.5 |
Data for this compound is based on a highly selective pyrimidine-based inhibitor with similar characteristics described in the literature.[11] Data for LCI699 is from published studies.[11]
Experimental Protocols
Protocol 1: In Vitro CYP11B1/CYP11B2 Selectivity Assay
This protocol is designed to determine the IC50 values of this compound for both human CYP11B2 and CYP11B1 to experimentally verify its selectivity.
Objective: To quantify the inhibitory potency of this compound on recombinant human CYP11B2 and CYP11B1 enzymes.
Materials:
-
V79 Chinese Hamster lung cells or a similar line stably expressing recombinant human CYP11B2 or CYP11B1.[15]
-
Substrate for CYP11B2: 11-deoxycorticosterone (DOC)
-
Substrate for CYP11B1: 11-deoxycortisol
-
This compound stock solution (in DMSO)
-
Cell culture medium, plates, and incubator
-
LC-MS/MS or ELISA kit for quantifying aldosterone and cortisol
Methodology:
-
Cell Plating: Plate the V79-CYP11B2 and V79-CYP11B1 cells in separate 24-well plates and culture until they reach approximately 80% confluency.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound or controls. Pre-incubate for 30 minutes.
-
Substrate Addition: Add the respective substrate to each well (11-deoxycorticosterone for CYP11B2 cells, 11-deoxycortisol for CYP11B1 cells) at a final concentration near the Km value for the enzyme.
-
Incubation: Incubate the plates for a specified time (e.g., 4 hours) at 37°C in a CO2 incubator.
-
Sample Collection: Collect the supernatant from each well.
-
Quantification: Analyze the concentration of the product (aldosterone for CYP11B2, cortisol for CYP11B1) in the supernatant using a validated LC-MS/MS method or a specific ELISA kit.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value for each enzyme. The selectivity index is calculated by dividing the IC50 of CYP11B1 by the IC50 of CYP11B2.
Visualizations
Caption: On-target mechanism of this compound.
Caption: Potential off-target inhibition of CYP11B1.
Caption: Workflow for CYP11B1/CYP11B2 selectivity assay.
References
- 1. mineralystx.com [mineralystx.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound, an Aldosterone Synthase Inhibitor, Passes Phase II Hurdle | tctmd.com [tctmd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Efficacy and Safety of this compound in Uncontrolled Hypertension: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hcplive.com [hcplive.com]
- 9. news-medical.net [news-medical.net]
- 10. Phase 2 Trial Shows Mineralys Drug Cuts Blood Pressure 9.3 mmHg in CKD Patients | MLYS Stock News [stocktitan.net]
- 11. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 14. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Lorundrostat solubility and stability in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Lorundrostat for in vitro applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound.[1][2][3][4] It is advisable to use fresh, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3][4]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous media. What should I do?
A2: Precipitation upon dilution of a DMSO stock in aqueous buffers is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium or assay buffer is as low as possible, typically not exceeding 0.1%, to minimize solvent-induced artifacts.[2]
-
Use a Surfactant: Consider the use of a biocompatible surfactant, such as Tween-80, in your final formulation to improve solubility and prevent precipitation. One suggested in vivo formulation includes 5% Tween-80.[3]
-
Utilize a Carrier Protein: For cell-based assays, supplementing the medium with a carrier protein like bovine serum albumin (BSA) can help maintain the solubility of hydrophobic compounds.
-
Sonication and Warming: Gentle warming and sonication can aid in the dissolution of the compound upon dilution, but care should be taken to avoid degradation.[2][3]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Q4: Is this compound stable in aqueous solutions at physiological pH?
A4: While specific data on the stability of this compound in aqueous solutions at physiological pH from the search results is limited, it is a common challenge for many small molecules. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment. If long-term storage in an aqueous buffer is necessary, a stability study should be performed by incubating the solution for various time points and analyzing the compound's integrity by methods such as HPLC.
Troubleshooting Guide
Problem: Difficulty Dissolving this compound Powder
-
Possible Cause: Inadequate solvent or technique.
-
Solution:
Problem: Inconsistent Results in Cell-Based Assays
-
Possible Cause: Compound precipitation in the cell culture medium.
-
Solution:
-
Visually inspect the culture wells for any signs of precipitation after adding the compound.
-
Lower the final concentration of this compound.
-
Decrease the final DMSO concentration in the well.[2]
-
Incorporate a solubilizing agent like a carrier protein (e.g., BSA) in the medium.
-
Problem: Loss of Compound Activity Over Time in an Experiment
-
Possible Cause: Instability of this compound in the experimental buffer.
-
Solution:
-
Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.
-
If the experiment requires long incubation times, consider replenishing the compound at intermediate time points.
-
Conduct a time-course experiment to assess the stability of this compound under your specific experimental conditions.
-
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Concentration | Notes |
| DMSO | < 1.13 mg/mL | Sonication is recommended.[2] |
| DMSO | 4 mg/mL (8.85 mM) | Use fresh DMSO as moisture can reduce solubility.[4] |
| DMSO | 33.33 mg/mL (73.81 mM) | Requires sonication and pH adjustment to 2 with HCl.[1][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.54 mM) | Clear solution.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.54 mM) | Clear solution.[3] |
| Water | Insoluble | [4] |
| Ethanol | Insoluble | [4] |
Table 2: this compound Storage and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[2] |
| In DMSO | -80°C | 6 months[3] |
| In DMSO | -20°C | 1 month[3] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Centrifuge the vial briefly to ensure all the powder is at the bottom.[2] c. Based on the desired stock concentration (refer to Table 1), add the appropriate volume of anhydrous DMSO to the vial. d. Vortex and/or sonicate the solution until the powder is completely dissolved. Gentle warming can be applied if necessary.[2][3] e. For higher concentrations, pH adjustment with HCl may be required.[1][3] f. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[2] g. Store the aliquots at -80°C.[3]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound's mechanism of action within the RAAS pathway.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Mitigating potential drug interactions with Lorundrostat in studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential drug-drug interactions (DDIs) with lorundrostat in pre-clinical and clinical studies.
Troubleshooting Guide: In Vitro DDI Studies
Unexpected results in in vitro drug interaction studies can arise from various factors. This guide provides potential causes and solutions for common issues encountered during the assessment of this compound's DDI potential.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in CYP450 inhibition assay results | - Instability of this compound or test system components (microsomes, recombinant enzymes).- Inconsistent incubation times or temperatures.- Pipetting errors, especially with serial dilutions.- Contamination of reagents or labware. | - Verify the stability of this compound in the assay buffer.- Ensure consistent and accurate timing and temperature control for all incubations.- Use calibrated pipettes and validated dilution schemes.- Use fresh, high-quality reagents and sterile labware. |
| Inconclusive results in transporter inhibition assays | - this compound cytotoxicity at tested concentrations.- Non-specific binding of this compound to assay components.- Low transporter expression or activity in the cell line.- Substrate concentration too high, masking inhibition. | - Assess this compound's cytotoxicity in the cell line used and test below the toxic concentration.- Evaluate non-specific binding and consider using protein-free or low-protein assay buffers if appropriate.- Validate transporter expression and activity of the cell line with known substrates and inhibitors.- Use a probe substrate concentration at or below its Km value for the transporter. |
| Discrepancy between in vitro and in vivo DDI findings | - In vitro systems may not fully recapitulate the complexity of in vivo processes.- Contribution of metabolites to the interaction not assessed.- Species differences in drug metabolism and transport.- Complex interactions involving multiple enzymes and transporters. | - Consider using more complex in vitro models like primary human hepatocytes.- Investigate the DDI potential of major metabolites of this compound.- Use human-derived in vitro systems to minimize species differences.- Employ physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro data and predict clinical DDIs. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly selective inhibitor of aldosterone synthase (cytochrome P450 11B2, or CYP11B2).[1][2] By inhibiting this enzyme, this compound reduces the production of aldosterone, a hormone that plays a key role in regulating blood pressure.[1][2] In vitro studies have shown that this compound is 374-fold more selective for CYP11B2 than for CYP11B1, the enzyme responsible for cortisol synthesis.[1][3]
Q2: What are the known pharmacokinetic properties of this compound?
A first-in-human study in healthy participants provided the following pharmacokinetic parameters for this compound:
Q3: Which metabolic pathways are likely involved in the clearance of this compound?
While specific data on the metabolic pathways of this compound are not publicly available, it is crucial for researchers to determine the primary routes of its metabolism and excretion. This typically involves in vitro studies using human liver microsomes, hepatocytes, and recombinant CYP enzymes to identify the specific CYP450 isoforms responsible for its metabolism (reaction phenotyping).
Q4: How can I assess the potential for this compound to inhibit major CYP450 enzymes?
A CYP450 inhibition assay should be conducted to evaluate this compound's potential to inhibit the activity of major drug-metabolizing enzymes. This is a critical step in predicting potential DDIs with co-administered drugs that are substrates of these enzymes. A detailed protocol for this assay is provided in the "Experimental Protocols" section.
Q5: What is the likelihood of this compound being a substrate or inhibitor of drug transporters?
The potential for this compound to interact with drug transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATPs), Organic Anion Transporters (OATs), and Organic Cation Transporters (OCTs) should be evaluated as per regulatory guidelines. These interactions can affect the absorption, distribution, and excretion of this compound or co-administered drugs. Protocols for in vitro transporter interaction studies are outlined below.
Q6: Are there any known clinical drug interactions with this compound?
Published clinical trial data for this compound have focused on its efficacy and safety, with adverse events such as hyperkalemia and hyponatremia being reported, which are consistent with its mechanism of action.[4][5][6] Specific clinical drug-drug interaction studies with this compound have not been detailed in the publicly available literature. Therefore, in vitro and potentially in vivo DDI studies are essential to inform clinical use.
Experimental Protocols
CYP450 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of this compound that causes 50% inhibition (IC50) of the activity of major human CYP450 isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Methodology:
-
Test System: Human liver microsomes or recombinant human CYP450 enzymes.
-
Substrates: Use specific probe substrates for each CYP isoform at a concentration around their Km value.
-
This compound Concentrations: A range of concentrations of this compound (typically in semi-log increments) should be pre-incubated with the test system.
-
Incubation:
-
Pre-incubate this compound with the test system and NADPH-generating system for a defined period.
-
Initiate the reaction by adding the probe substrate.
-
Incubate at 37°C for a time that ensures linear metabolite formation.
-
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Analysis: Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percentage of inhibition at each this compound concentration relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro Transporter Interaction Studies (Substrate and Inhibition)
Objective: To determine if this compound is a substrate or inhibitor of key uptake and efflux drug transporters.
Methodology for Transporter Inhibition Assay:
-
Test System: Use polarized cell monolayers (e.g., Caco-2 for P-gp and BCRP) or cells overexpressing a specific transporter (e.g., HEK293-OATP1B1).
-
Probe Substrate: Use a known substrate for the transporter of interest at a concentration at or below its Km.
-
This compound Concentrations: A range of concentrations of this compound should be tested.
-
Incubation:
-
Pre-incubate the cells with this compound or a known inhibitor (positive control).
-
Add the probe substrate and incubate for a specified time.
-
-
Analysis: Measure the intracellular concentration of the probe substrate or its transport across the cell monolayer using LC-MS/MS.
-
Data Analysis: Calculate the IC50 value for this compound's inhibition of the transporter.
Methodology for Transporter Substrate Assay:
-
Test System: Similar to the inhibition assay.
-
Test Compound: this compound at one or more concentrations.
-
Incubation:
-
Incubate this compound with the transporter-expressing cells in the presence and absence of a known potent inhibitor of the transporter.
-
-
Analysis: Measure the transport of this compound.
-
Data Analysis: An efflux ratio (basal-to-apical vs. apical-to-basal transport) significantly greater than 2 in the absence of an inhibitor, and its reduction in the presence of an inhibitor, suggests this compound is a substrate. For uptake transporters, a significantly higher uptake in transporter-expressing cells compared to control cells, which is inhibited by a known inhibitor, indicates it is a substrate.
Visualizations
Caption: Mechanism of action of this compound in the renin-angiotensin-aldosterone system.
Caption: A typical workflow for assessing drug-drug interaction potential.
Caption: Key questions to address for potential drug interactions with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. First-in-human study evaluating safety, pharmacokinetics, and pharmacodynamics of this compound, a novel and highly selective aldosterone synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldosterone Synthase Inhibition With this compound for Uncontrolled Hypertension: The Target-HTN Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Efficacy and Safety in Patients with Uncontrolled Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in Participants With Uncontrolled Hypertension and Treatment-Resistant Hypertension: The Launch-HTN Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Preclinical Lorundrostat Studies for Translational Relevance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing preclinical studies with lorundrostat, a highly selective aldosterone synthase inhibitor. Our goal is to enhance the translational relevance of your findings by addressing common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone synthesis in the adrenal glands.[1][2] By inhibiting CYP11B2, this compound reduces circulating levels of aldosterone, a mineralocorticoid hormone that plays a crucial role in regulating blood pressure and electrolyte balance.[1][2] Dysregulation of aldosterone is a known contributor to hypertension.[1][2]
Q2: What is the selectivity profile of this compound and why is it important?
This compound exhibits high selectivity for aldosterone synthase (CYP11B2) over cortisol synthase (CYP11B1), with a reported 374-fold selectivity in vitro.[1][2][3][4][5][6] This high selectivity is a critical feature, as off-target inhibition of CYP11B1 can lead to suppression of cortisol production, a potentially serious side effect.[3] The development of earlier, less selective aldosterone synthase inhibitors was hampered by their effects on cortisol levels.[3]
Q3: What are the key pharmacokinetic parameters of this compound from preclinical and early clinical studies?
In a first-in-human study, this compound demonstrated a plasma half-life of 10-12 hours, with peak plasma levels occurring 1-3 hours after administration.[1][2][3] These parameters are important for designing appropriate dosing regimens in preclinical animal models to maintain effective drug exposure.
Troubleshooting Guides
In Vitro Assays
Problem: High variability in IC50 values for CYP11B2 inhibition.
-
Possible Cause 1: Substrate Concentration. The concentration of the substrate (e.g., 11-deoxycorticosterone) can significantly impact the apparent IC50 value.
-
Solution: Ensure you are using a substrate concentration at or near the Michaelis-Menten constant (Km) for the enzyme to obtain an accurate IC50 value. Standardize the substrate concentration across all experiments.
-
-
Possible Cause 2: Enzyme Activity. The activity of the recombinant CYP11B2 enzyme can vary between batches or with storage conditions.
-
Solution: Always qualify new batches of the enzyme and include a reference inhibitor with a known IC50 in every assay to normalize for variations in enzyme activity.
-
-
Possible Cause 3: Assay Buffer Components. Components in the assay buffer, such as solvents used to dissolve this compound, may interfere with the enzyme's activity.
-
Solution: Minimize the final concentration of solvents like DMSO in the assay. Run appropriate vehicle controls to assess the effect of the solvent on enzyme activity.
-
In Vivo Preclinical Studies
Problem: Lack of significant blood pressure reduction in a hypertensive animal model.
-
Possible Cause 1: Inadequate Drug Exposure. The dose of this compound may be too low to achieve and maintain a plasma concentration sufficient to inhibit aldosterone synthase effectively over the dosing interval.
-
Solution: Conduct a pilot pharmacokinetic study in your chosen animal model to determine the dose required to achieve plasma concentrations consistent with those that have shown efficacy in clinical trials. Consider the species-specific metabolism and clearance of the drug.
-
-
Possible Cause 2: Animal Model Selection. The chosen animal model of hypertension may not be primarily driven by aldosterone dysregulation.
-
Solution: Select an animal model known to be sensitive to aldosterone synthase inhibition, such as the DOCA-salt hypertensive rat or transgenic models of hyperaldosteronism. Spontaneously hypertensive rats (SHR) may show a less robust response if their hypertension is not primarily aldosterone-dependent.
-
-
Possible Cause 3: Method of Blood Pressure Measurement. The technique used to measure blood pressure can introduce variability and artifacts.
-
Solution: For continuous and accurate blood pressure monitoring, radiotelemetry is considered the gold standard. If using non-invasive methods like tail-cuff plethysmography, ensure proper acclimatization of the animals to the procedure to minimize stress-induced blood pressure fluctuations.[7]
-
Problem: Unexpected changes in serum electrolytes (hyperkalemia).
-
Possible Cause: On-target pharmacological effect. Inhibition of aldosterone, which promotes potassium excretion, is expected to cause a dose-dependent increase in serum potassium.
-
Solution: This is an anticipated finding. Monitor serum potassium levels closely, especially at higher doses of this compound. The magnitude of this effect is a key translational endpoint. In clinical trials, modest and manageable increases in serum potassium have been observed.[4]
-
Problem: No significant change in cortisol levels.
-
This is the expected outcome. Due to the high selectivity of this compound for CYP11B2 over CYP11B1, significant changes in basal or stimulated cortisol levels are not anticipated and their absence confirms the drug's safety profile.[1][2]
-
Action: Measure cortisol levels to confirm the selectivity of this compound in your preclinical model. This is a critical piece of data for the translational relevance of your study.
-
Data Presentation
Table 1: In Vitro Selectivity of this compound
| Enzyme | IC50 (nM) | Selectivity Ratio (CYP11B1/CYP11B2) |
| CYP11B2 (Aldosterone Synthase) | 1.27 | \multirow{2}{*}{374-fold} |
| CYP11B1 (Cortisol Synthase) | 475 |
Data from in vitro studies as reported in first-in-human trial publications.[1]
Table 2: Summary of this compound Effects in a First-in-Human Study (Single Ascending Dose)
| Dose Range | Peak Plasma Concentration (Tmax) | Half-life (t1/2) | Maximum Plasma Aldosterone Reduction |
| 5 - 800 mg | 1 - 3 hours | 10 - 12 hours | Up to 70% (at 400-800 mg) |
Data from a first-in-human study in healthy volunteers.[1][2]
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP11B2 and CYP11B1 Inhibition
Objective: To determine the IC50 of this compound for human CYP11B2 and CYP11B1.
Materials:
-
Recombinant human CYP11B2 and CYP11B1 enzymes
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11-deoxycorticosterone (CYP11B2 substrate)
-
11-deoxycortisol (CYP11B1 substrate)
-
This compound
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Appropriate assay buffer and cofactors
-
LC-MS/MS for detection of aldosterone and cortisol
Methodology:
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Prepare a dilution series of this compound in the appropriate solvent (e.g., DMSO).
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In a multi-well plate, combine the recombinant enzyme, substrate, and cofactors in the assay buffer.
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Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate at 37°C for a predetermined time.
-
Stop the reaction and extract the steroids.
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Quantify the production of aldosterone (for CYP11B2) or cortisol (for CYP11B1) using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: Evaluation of this compound in a DOCA-Salt Hypertensive Rat Model
Objective: To assess the in vivo efficacy of this compound on blood pressure and relevant biomarkers in a model of mineralocorticoid-induced hypertension.
Animals:
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Male Sprague-Dawley rats
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Unilateral nephrectomy
Induction of Hypertension:
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Perform a unilateral nephrectomy.
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After a recovery period, implant a deoxycorticosterone acetate (DOCA) pellet subcutaneously.
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Provide 1% NaCl in the drinking water.
Experimental Groups:
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Sham-operated control
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DOCA-salt vehicle control
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DOCA-salt + this compound (low dose)
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DOCA-salt + this compound (mid dose)
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DOCA-salt + this compound (high dose)
Methodology:
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Measure baseline blood pressure in all animals using radiotelemetry or tail-cuff plethysmography.
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Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks).
-
Monitor blood pressure regularly throughout the study.
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At the end of the study, collect blood samples for measurement of plasma this compound concentration, aldosterone, corticosterone (the equivalent of cortisol in rodents), renin, and electrolytes (sodium and potassium).
-
Collect urine for measurement of aldosterone and electrolyte excretion.
-
Harvest tissues (heart, kidney, aorta) for histological analysis of end-organ damage.
Statistical Analysis:
-
Analyze blood pressure data using repeated measures ANOVA.
-
Compare biomarker and histology data between groups using one-way ANOVA followed by an appropriate post-hoc test.
Mandatory Visualizations
Caption: Renin-Angiotensin-Aldosterone System and the mechanism of action of this compound.
Caption: Experimental workflow for a DOCA-salt hypertensive rat study.
Caption: Key factors for the translational success of this compound.
References
- 1. First‐in‐human study evaluating safety, pharmacokinetics, and pharmacodynamics of this compound, a novel and highly selective aldosterone synthase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human study evaluating safety, pharmacokinetics, and pharmacodynamics of this compound, a novel and highly selective aldosterone synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mineralys Therapeutics Announces Late-Breaking Data from Advance-HTN Pivotal Trial of this compound in Uncontrolled and Resistant Hypertension Presented at the American College of Cardiology’s Annual Scientific Session & Expo (ACC.25) :: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]
- 5. Mineralys results from pivotal Phase 3 Launch-HTN trial – Ysios Capital [ysioscapital.com]
- 6. Mineralys Therapeutics Presents Subgroup Analyses of Phase 3 Launch-HTN Trial Demonstrating Efficacy and Safety of this compound in Hypertension Participants with High Unmet Medical Need - BioSpace [biospace.com]
- 7. kentscientific.com [kentscientific.com]
Technical Support Center: Overcoming Challenges in Lorundrostat Delivery for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully delivering Lorundrostat for in vivo research.
Troubleshooting Guides
Formulation and Solubility Issues
Problem: Difficulty dissolving this compound for oral administration.
Background: this compound is an orally administered drug.[1][2][3] However, like many small molecules, it may present solubility challenges in common aqueous vehicles for animal studies. A standard approach for such compounds involves the use of a co-solvent system.
Suggested Solution:
A common vehicle for administering poorly soluble compounds orally to rodents consists of a multi-component system. While specific preclinical formulation data for this compound is not publicly available, a typical formulation for similar compounds involves a combination of a primary solvent, a co-solvent/surfactant, and a carrier solution.
Experimental Protocol: Preparation of a this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.
-
Initial Dissolution: In a sterile microcentrifuge tube, add a small volume of DMSO to the this compound powder. A common starting point is a 10% final concentration of DMSO in the total vehicle volume. Vortex thoroughly until the powder is completely dissolved. Sonication may be used to aid dissolution.
-
Addition of Co-solvent/Surfactant: Add PEG300 to the DMSO-drug mixture. A common concentration is 40% of the total vehicle volume. Vortex until the solution is homogenous.
-
Addition of Emulsifier: Add Tween 80 to the mixture. A typical final concentration is 5% of the total vehicle volume. Vortex thoroughly to ensure proper emulsification.
-
Final Dilution: Bring the solution to the final desired volume with sterile saline or PBS (typically 45% of the total volume). Vortex again to create a uniform suspension.
-
Storage: Prepare the formulation fresh daily. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, allow the formulation to come to room temperature and vortex to ensure homogeneity.
Quantitative Data Summary: Example Formulation Components
| Component | Percentage of Final Volume | Purpose |
| DMSO | 10% | Primary solvent for initial dissolution |
| PEG300 | 40% | Co-solvent to improve solubility |
| Tween 80 | 5% | Surfactant to create a stable emulsion |
| Saline/PBS | 45% | Aqueous carrier |
Troubleshooting Tips:
-
Precipitation upon adding aqueous solution: If the drug precipitates out of solution when saline or PBS is added, try increasing the proportion of PEG300 or Tween 80. Alternatively, prepare a more concentrated stock in DMSO and use a smaller volume for the final formulation.
-
Viscosity issues: If the formulation is too viscous for easy administration via gavage, you can try slightly decreasing the percentage of PEG300.
-
Animal tolerance: Monitor animals for any signs of distress after administration. If adverse effects are observed, consider reducing the concentration of DMSO or Tween 80 in the vehicle, as these can sometimes cause gastrointestinal irritation.
Dosing and Administration Challenges
Problem: Inconsistent or unexpected results after oral administration.
Background: The method of oral administration can significantly impact drug absorption and, consequently, experimental outcomes. Oral gavage is a common technique for precise dosing in rodents, but it can be stressful for the animals, potentially affecting physiological parameters.
Experimental Protocol: Oral Gavage Administration in Rats
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (stainless steel or flexible plastic)
-
Syringe
-
Animal scale
Procedure:
-
Animal Handling: Accustom the animals to handling for several days before the experiment to minimize stress.
-
Dose Calculation: Weigh each animal immediately before dosing to calculate the precise volume of the formulation to be administered based on the target dose in mg/kg.
-
Restraint: Gently but firmly restrain the rat to prevent movement. The head and neck should be held in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is in the correct position (the tip should be in the stomach), slowly administer the formulation.
-
Post-Administration Monitoring: Observe the animal for a short period after administration to ensure there are no signs of respiratory distress or regurgitation.
Troubleshooting Tips:
-
Regurgitation of the dose: This may indicate that the volume administered was too large or that the formulation is irritating. Consider reducing the dosing volume by preparing a more concentrated formulation or dividing the dose into two smaller administrations.
-
Signs of stress (e.g., vocalization, struggling): Ensure that handlers are well-trained in proper restraint and gavage techniques. Consider alternative, less stressful methods of oral administration if the stress response is a concern for the experimental model.
-
Variability in results: Ensure consistent timing of dosing and feeding schedules, as food can affect the absorption of some drugs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective inhibitor of the enzyme aldosterone synthase (also known as CYP11B2).[1][2][4] This enzyme is responsible for the final steps in the synthesis of aldosterone.[5] By inhibiting this enzyme, this compound reduces the levels of aldosterone in the body.[1][2]
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) and the Action of this compound
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
Q2: What are the expected physiological effects of this compound administration in animal models?
A2: Based on its mechanism of action and clinical trial data in humans, administration of this compound in animal models is expected to:
-
Decrease plasma and urinary aldosterone levels. [6]
-
Increase plasma renin activity as a compensatory response to lower aldosterone.
-
Potentially lead to a modest increase in serum potassium levels (hyperkalemia). [1]
-
Potentially cause a slight decrease in serum sodium levels (hyponatremia).
-
In models of hypertension, it is expected to lower blood pressure .
Q3: Are there any known off-target effects to be aware of?
A3: this compound is reported to be highly selective for aldosterone synthase (CYP11B2) over cortisol synthase (CYP11B1), with a 374-fold selectivity in vitro.[1][3][4] This high selectivity is intended to minimize effects on cortisol production, which has been a challenge with earlier, less selective aldosterone synthase inhibitors.[5] However, it is always prudent to monitor for any unexpected physiological or behavioral changes in the study animals.
Q4: What is the recommended dose of this compound for in vivo research?
A4: Specific, publicly available, validated dosing information for this compound in preclinical research models is limited. In human clinical trials, once-daily doses of 50 mg and 100 mg have been shown to be effective in reducing blood pressure.[7][8] For another aldosterone synthase inhibitor, FAD 286 A, doses of 10 and 30 mg/kg were used in spontaneously hypertensive rats.[6]
Researchers should perform a dose-response study to determine the optimal dose for their specific animal model and experimental endpoint. It is advisable to start with a lower dose and titrate upwards while monitoring for both efficacy and any potential adverse effects.
Logical Workflow for a Dose-Finding Study
Caption: A logical workflow for determining the optimal dose of this compound in a new in vivo model.
Q5: How can I monitor the efficacy of this compound in my study?
A5: Efficacy can be monitored through various pharmacodynamic and physiological endpoints:
-
Biochemical analysis: Measure plasma or urinary aldosterone concentrations. A significant reduction would indicate target engagement. Commercial ELISA kits are available for this purpose.
-
Blood pressure measurement: In hypertension models, use tail-cuff plethysmography or radiotelemetry to monitor systolic and diastolic blood pressure.
-
Electrolyte monitoring: Measure serum potassium and sodium levels to assess the physiological impact of aldosterone inhibition.
-
Histopathology: At the end of the study, assess target organs (e.g., heart, kidneys) for changes related to the disease model and the effects of the treatment.
Experimental Workflow: Efficacy Assessment in a Hypertension Model
Caption: A general experimental workflow for assessing the efficacy of this compound in a rodent model of hypertension.
References
- 1. Mineralys Therapeutics Presents Positive this compound Results – Ysios Capital [ysioscapital.com]
- 2. Mineralys Therapeutics Announces Positive Topline Results from Launch-HTN and Advance-HTN Pivotal Trials of this compound for the Treatment of Uncontrolled or Resistant Hypertension :: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]
- 3. Mineralys Therapeutics Completes Target Enrollment in Pivotal Advance-HTN Trial of this compound for the Treatment of Hypertension – Ysios Capital [ysioscapital.com]
- 4. First-in-human study evaluating safety, pharmacokinetics, and pharmacodynamics of this compound, a novel and highly selective aldosterone synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First‐in‐human study evaluating safety, pharmacokinetics, and pharmacodynamics of this compound, a novel and highly selective aldosterone synthase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of aldosterone-synthase inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldosterone Synthase Inhibition With this compound for Uncontrolled Hypertension: The Target-HTN Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
Validation & Comparative
Comparative efficacy of Lorundrostat and baxdrostat in hypertension models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorundrostat and baxdrostat are novel, selective aldosterone synthase inhibitors (ASIs) representing a promising new class of therapeutics for the management of uncontrolled and resistant hypertension. By directly targeting the synthesis of aldosterone, a key hormone in the regulation of blood pressure, these agents offer a distinct mechanism of action compared to existing antihypertensive drugs. This guide provides a comparative overview of the efficacy of this compound and baxdrostat based on available clinical trial data. It is important to note that direct head-to-head preclinical studies in animal models of hypertension are not extensively available in the public domain; therefore, this comparison primarily relies on data from human clinical trials.
Mechanism of Action: Aldosterone Synthase Inhibition
Both this compound and baxdrostat exert their antihypertensive effects by inhibiting aldosterone synthase (encoded by the CYP11B2 gene), the enzyme responsible for the final steps of aldosterone biosynthesis in the adrenal glands. This leads to reduced aldosterone levels, which in turn decreases sodium and water retention, ultimately lowering blood pressure. A critical aspect of their development is high selectivity for aldosterone synthase over 11β-hydroxylase (encoded by the CYP11B1 gene), the enzyme responsible for cortisol synthesis, to avoid off-target effects like adrenal insufficiency.
-
This compound has demonstrated a high selectivity for aldosterone synthase over 11β-hydroxylase, with a reported selectivity ratio of 374:1 in vitro.[1][2][3][4][5]
-
Baxdrostat also shows high selectivity, with a reported selectivity ratio of 100:1 for aldosterone synthase over 11β-hydroxylase in preclinical studies.[6]
Below is a diagram illustrating the signaling pathway targeted by these inhibitors.
Comparative Efficacy from Clinical Trials
The following tables summarize the key efficacy data from major clinical trials for this compound and baxdrostat in patients with uncontrolled or resistant hypertension.
This compound: Clinical Trial Data
| Trial Name | Phase | Patient Population | Doses | Treatment Duration | Primary Endpoint | Placebo-Adjusted Systolic Blood Pressure Reduction |
| Target-HTN | 2 | Uncontrolled Hypertension (with suppressed plasma renin activity in Cohort 1) | 50 mg QD, 100 mg QD | 8 weeks | Change in automated office systolic blood pressure (AOBP) | -9.6 mmHg (50 mg QD)[7], -7.8 mmHg (100 mg QD)[7] |
| ADVANCE-HTN | 2b | Uncontrolled and Treatment-Resistant Hypertension | 50 mg QD, 50-100 mg QD | 12 weeks | Change in 24-hour ambulatory systolic blood pressure (SBP) | -7.9 mmHg (50 mg QD)[8][9], -6.5 mmHg (50-100 mg QD)[8] |
Baxdrostat: Clinical Trial Data
| Trial Name | Phase | Patient Population | Doses | Treatment Duration | Primary Endpoint | Placebo-Adjusted Systolic Blood Pressure Reduction |
| BrigHTN | 2 | Treatment-Resistant Hypertension | 0.5 mg, 1 mg, 2 mg QD | 12 weeks | Change in seated systolic blood pressure (SBP) | -8.1 mmHg (1 mg) , -11.0 mmHg (2 mg) |
| BaxHTN | 3 | Uncontrolled and Resistant Hypertension | 1 mg, 2 mg QD | 12 weeks | Change in seated systolic blood pressure (SBP) | -8.7 mmHg (1 mg)[10], -9.8 mmHg (2 mg)[10][11] |
Experimental Protocols: Clinical Trial Designs
Below are the generalized experimental protocols for the key clinical trials cited.
This compound: Target-HTN Trial Protocol
-
Study Design: A multicenter, prospective, randomized, placebo-controlled, dose-ranging clinical trial.[12][13]
-
Patient Population: Adults (>18 years) with uncontrolled hypertension (systolic AOBP ≥130 mmHg) on 2 or more antihypertensive medications.[14] Cohort 1 included patients with suppressed plasma renin activity (PRA ≤1.0 ng/mL/h) and elevated plasma aldosterone (≥1.0 ng/dL).[7] Cohort 2 included patients with PRA >1.0 ng/mL/h.[14]
-
Intervention: Patients were randomized to receive placebo or one of five this compound doses (12.5 mg, 50 mg, or 100 mg once daily, or 12.5 mg or 25 mg twice daily) for 8 weeks.[7][12]
-
Primary Endpoint: Change in automated office systolic blood pressure from baseline to week 8.[7]
This compound: ADVANCE-HTN Trial Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2b trial.[8][9][15]
-
Patient Population: Adults with uncontrolled or treatment-resistant hypertension on a standardized regimen of two to three antihypertensive medications.[9]
-
Intervention: After a 3-week run-in on a standardized antihypertensive regimen, eligible patients were randomized (1:1:1) to placebo, this compound 50 mg once daily, or this compound 50 mg once daily with a possible titration to 100 mg at week 4. The treatment duration was 12 weeks.[15][16]
-
Primary Endpoint: Change in 24-hour ambulatory systolic blood pressure from baseline to week 12.[8][16]
Baxdrostat: BrigHTN Trial Protocol
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study.[17]
-
Patient Population: Patients with treatment-resistant hypertension (blood pressure ≥130/80 mmHg) on stable doses of at least three antihypertensive agents, including a diuretic.[18][19]
-
Intervention: Patients were randomized to receive baxdrostat (0.5 mg, 1 mg, or 2 mg) or placebo once daily for 12 weeks.[18][19]
-
Primary Endpoint: Change in seated systolic blood pressure from baseline to week 12.[18]
Baxdrostat: BaxHTN Trial Protocol
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[20][21]
-
Patient Population: Adults (≥18 years) with uncontrolled hypertension (on 2 antihypertensive agents, including a diuretic) or resistant hypertension (on ≥3 antihypertensive agents, including a diuretic) with a mean seated systolic blood pressure ≥140 mmHg and <170 mmHg.[11][20]
-
Intervention: Following a placebo run-in period, patients were randomized (1:1:1) to receive baxdrostat 1 mg, baxdrostat 2 mg, or placebo once daily for 12 weeks.[11][21]
-
Primary Endpoint: Change in seated systolic blood pressure from baseline to week 12.[11][21]
The following diagram illustrates a generalized workflow for these clinical trials.
Summary and Conclusion
Both this compound and baxdrostat have demonstrated clinically meaningful reductions in blood pressure in patients with uncontrolled and resistant hypertension. Their high selectivity for aldosterone synthase minimizes the risk of cortisol-related adverse effects, a significant advancement over earlier-generation aldosterone synthase inhibitors.
Based on the available clinical trial data, both agents appear to be effective. The choice between them in a clinical setting may ultimately depend on factors such as long-term safety data, head-to-head comparative trials, and specific patient profiles. For the research and development community, the promising results of these agents underscore the therapeutic potential of targeting aldosterone synthesis in hypertension and potentially other aldosterone-mediated diseases. Further studies, including direct comparative trials, will be crucial to fully delineate the relative efficacy and safety profiles of this compound and baxdrostat.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Safety of this compound in Patients With Uncontrolled and Treatment-Resistant Hypertension: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2 Trial Shows Mineralys Drug Cuts Blood Pressure 9.3 mmHg in CKD Patients | MLYS Stock News [stocktitan.net]
- 4. First-in-human study evaluating safety, pharmacokinetics, and pharmacodynamics of this compound, a novel and highly selective aldosterone synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BrigHTN Trial PHASE 2 TRIAL OF BAXDROSTAT.pptx [slideshare.net]
- 7. Aldosterone Synthase Inhibition With this compound for Uncontrolled Hypertension: The Target-HTN Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Efficacy and Safety in Patients With Uncontrolled Hypertension - American College of Cardiology [acc.org]
- 9. Mineralys Therapeutics Announces Late-Breaking Data from Advance-HTN Pivotal Trial of this compound in Uncontrolled and Resistant Hypertension Presented at the American College of Cardiology’s Annual Scientific Session & Expo (ACC.25) :: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]
- 10. Baxdrostat demonstrated statistically significant and clinically meaningful reduction in systolic blood pressure in patients with hard-to-control hypertension in the BaxHTN Phase III trial [astrazeneca.com]
- 11. Baxdrostat Efficacy and Safety in Uncontrolled and Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aldosterone Synthase Inhibition With this compound for Uncontrolled Hypertension: The Target-HTN Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mineralys Therapeutics Announces JAMA Publication of Full Target-HTN Phase 2 Trial Results for this compound in Uncontrolled and Treatment-Resistant Hypertension :: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]
- 14. hcplive.com [hcplive.com]
- 15. Advance-HTN: Return of the systolic order – this compound’s role in restoring balance — NephJC [nephjc.com]
- 16. This compound Efficacy and Safety in Patients with Uncontrolled Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sofinnovapartners.com [sofinnovapartners.com]
- 18. BrigHTN: Baxdrostat to Reduce BP in Patients With Treatment-Resistant HTN - American College of Cardiology [acc.org]
- 19. scholarindexing.com [scholarindexing.com]
- 20. A Study to Investigate the Efficacy and Safety of Baxdrostat in Participants with Uncontrolled Hypertension on Two or More Medications including Participants with Resistant Hypertension [astrazenecaclinicaltrials.com]
- 21. astrazeneca.com [astrazeneca.com]
Validating Lorundrostat's In Vivo Selectivity for Aldosterone Synthase (CYP11B2) over Cortisol Synthase (CYP11B1)
A Comparative Guide for Researchers and Drug Development Professionals
The development of selective aldosterone synthase inhibitors (ASIs) represents a significant advancement in the treatment of hypertension and other conditions driven by dysregulated aldosterone. A key challenge in this field is achieving high selectivity for aldosterone synthase (CYP11B2) over the highly homologous 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step in cortisol synthesis. Off-target inhibition of CYP11B1 can lead to adrenal insufficiency, a serious side effect. This guide provides a comparative analysis of lorundrostat's in vivo selectivity against CYP11B1, with a focus on supporting experimental data and methodologies.
Comparative Selectivity of Aldosterone Synthase Inhibitors
This compound has demonstrated high selectivity for CYP11B2 over CYP11B1 in preclinical studies. This high selectivity is a critical attribute that distinguishes it from some earlier-generation ASIs. The following table summarizes the in vitro and in vivo selectivity profiles of this compound and other notable ASIs.
| Aldosterone Synthase Inhibitor | In Vitro Selectivity (CYP11B2 vs. CYP11B1) | In Vivo Effects on Aldosterone | In Vivo Effects on Cortisol | Key Clinical Findings |
| This compound | 374-fold[1] | Significant reduction in plasma aldosterone concentration (approximately 70%)[2][3][4] | No instances of cortisol insufficiency reported in clinical trials[1][5][6][7][8] | Statistically significant reduction in blood pressure in patients with uncontrolled hypertension[1][5][7] |
| Baxdrostat | >100-fold[9] | Dose-dependent reduction in plasma aldosterone (approximately 51% to 73%)[9][10][11] | No meaningful impact on plasma cortisol levels, even under ACTH stimulation[9][10][11][12] | Significantly lowered blood pressure in patients with resistant hypertension[9] |
| Osilodrostat (LCI699) | Less selective; potent inhibitor of both CYP11B1 and CYP11B2[2][4][13][14][15] | Reduces aldosterone synthesis | Potent inhibitor of cortisol synthesis, leading to its use in Cushing's disease[2][13][14][15] | Effective in controlling hypercortisolism; risk of adrenal insufficiency[4][14] |
In Vivo Validation of CYP11B1 Selectivity: Experimental Protocols
The primary method for assessing the in vivo selectivity of an ASI for CYP11B2 over CYP11B1 is to measure its effect on cortisol production, both under basal conditions and in response to stimulation. The Adrenocorticotropic Hormone (ACTH) stimulation test, also known as the cosyntropin stimulation test, is the gold standard for this evaluation.
ACTH (Cosyntropin) Stimulation Test Protocol
Objective: To assess the functional integrity of the hypothalamic-pituitary-adrenal (HPA) axis and determine if an investigational drug inhibits cortisol synthesis by CYP11B1.
Materials:
-
Cosyntropin for injection (synthetic ACTH)
-
Sterile saline for injection
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Equipment for cortisol analysis (e.g., immunoassay analyzer or liquid chromatography-mass spectrometry)
Procedure:
-
Baseline Blood Sample: A blood sample is collected from the subject to measure the baseline serum cortisol level. This is typically done in the morning.
-
Cosyntropin Administration: A standardized dose of cosyntropin (typically 0.25 mg) is administered either intramuscularly (IM) or intravenously (IV).
-
Post-Stimulation Blood Samples: Blood samples are collected at specific time points after cosyntropin administration, commonly at 30 and 60 minutes.
-
Sample Processing: The collected blood samples are allowed to clot, and then centrifuged to separate the serum.
-
Cortisol Analysis: The serum from all collected samples (baseline and post-stimulation) is analyzed to determine the cortisol concentration.
Interpretation of Results:
-
Normal Response: A significant increase in serum cortisol levels above the baseline is expected after ACTH stimulation. A post-stimulation cortisol level of 18 to 20 mcg/dL or a rise of at least 7 mcg/dL from baseline is generally considered a normal response, indicating that CYP11B1 activity is not significantly inhibited.
-
Blunted Response: A suboptimal increase in cortisol levels suggests adrenal insufficiency, which, in the context of an ASI clinical trial, would indicate inhibition of CYP11B1.
In the clinical trials for this compound, participants' morning serum cortisol levels were monitored, and no instances of cortisol insufficiency were reported, providing strong evidence for its in vivo selectivity.
Visualizing the Mechanism and Evaluation Workflow
To better understand the biological pathway and the experimental process for validating selectivity, the following diagrams are provided.
References
- 1. Aldosterone Synthase Inhibition With this compound for Uncontrolled Hypertension: The Target-HTN Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity of osilodrostat as an inhibitor of human steroidogenic cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openheart.bmj.com [openheart.bmj.com]
- 5. hcplive.com [hcplive.com]
- 6. researchgate.net [researchgate.net]
- 7. Aldosterone Synthase Inhibition With this compound for Uncontrolled Hypertension: The Target-HTN Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cardiometabolichealth.org [cardiometabolichealth.org]
- 13. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Osilodrostat oral tablets for adults with Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Osilodrostat: 11β-hydroxylase inhibitor for treatment of Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Lorundrostat's effects in different hypertensive models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lorundrostat, a novel aldosterone synthase inhibitor, with other key hypertensive treatments. The analysis is based on available preclinical and clinical data, offering a resource for researchers and professionals in cardiovascular drug development.
Executive Summary
Hypertension remains a leading cause of cardiovascular disease worldwide. While numerous therapeutic options exist, a significant portion of patients have uncontrolled or resistant hypertension, highlighting the need for novel treatment strategies. This compound emerges as a promising agent, targeting the production of aldosterone, a key hormone in blood pressure regulation. This guide cross-validates the effects of this compound in various hypertensive models and compares its performance against established and emerging alternatives, including the mineralocorticoid receptor antagonist Spironolactone and the aldosterone synthase inhibitor Baxdrostat.
Mechanism of Action: Targeting Aldosterone Synthesis
This compound is a highly selective inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the final step of aldosterone synthesis in the adrenal glands.[1] By blocking this enzyme, this compound directly reduces aldosterone levels, leading to decreased sodium and water retention, and consequently, lower blood pressure.[2] This mechanism differs from mineralocorticoid receptor antagonists (MRAs) like Spironolactone, which block the action of aldosterone at its receptor.
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and Intervention Points
Caption: RAAS pathway and points of therapeutic intervention.
Comparative Efficacy in Hypertensive Models
Direct head-to-head preclinical studies comparing this compound with its alternatives in various animal models of hypertension are not extensively available in the public domain. However, by cross-referencing data from clinical trials and separate preclinical studies, we can construct a comparative overview.
Clinical Trial Data Summary
The following tables summarize the blood pressure-lowering effects of this compound, Baxdrostat, and Spironolactone from key clinical trials in patients with uncontrolled or resistant hypertension.
Table 1: this compound Clinical Trial Efficacy Data
| Trial Name | Patient Population | Dose | Placebo-Adjusted Systolic Blood Pressure Reduction | Reference |
| Target-HTN | Uncontrolled/Resistant Hypertension | 50 mg once daily | -9.6 mmHg | [3] |
| 100 mg once daily | -7.8 mmHg | [3] | ||
| Advance-HTN | Uncontrolled/Resistant Hypertension | 50 mg once daily | -7.9 mmHg (24-hr ambulatory) | [4] |
| 50-100 mg once daily | -6.5 mmHg (24-hr ambulatory) | [4] | ||
| Launch-HTN | Uncontrolled/Resistant Hypertension | 50 mg once daily | -9.1 mmHg | [5] |
Table 2: Baxdrostat Clinical Trial Efficacy Data
| Trial Name | Patient Population | Dose | Placebo-Adjusted Systolic Blood Pressure Reduction | Reference |
| BrigHTN | Treatment-Resistant Hypertension | 0.5 mg once daily | -2.7 mmHg | [6] |
| 1 mg once daily | -8.1 mmHg | [6] | ||
| 2 mg once daily | -11.0 mmHg | [6] | ||
| BaxHTN | Hard-to-control Hypertension | 1 mg once daily | -8.7 mmHg | [7] |
| 2 mg once daily | -9.8 mmHg | [7] |
Table 3: Spironolactone Clinical Trial Efficacy Data (for context)
| Trial Name | Patient Population | Dose | Placebo-Adjusted Systolic Blood Pressure Reduction | Reference |
| PATHWAY-2 | Treatment-Resistant Hypertension | 25-50 mg once daily | -8.70 mmHg (vs. Doxazosin) | [6] |
Preclinical Data in Animal Models
While direct comparative preclinical studies for this compound are limited, studies on Spironolactone in various rat models of hypertension provide valuable context.
Spontaneously Hypertensive Rat (SHR) Model:
-
Spironolactone: In young SHRs, transient treatment with spironolactone (1 mg/kg/day) led to a prolonged reduction in blood pressure.[8] However, another study showed that spironolactone produced only a slight but significant reduction in blood pressure in SHRs.[9] In adult SHRs subjected to a high-salt diet, spironolactone (80 mg/kg/day) did not significantly alter blood pressure but did ameliorate salt-induced cardiac dysfunction and hypertrophy.[10][11]
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model:
-
Spironolactone: In DOCA-salt rats, spironolactone treatment has been shown to prevent the activation of T helper 17 cells and reduce cardiac and renal damage.[12][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for common hypertensive animal models used in drug development.
Experimental Workflow for Antihypertensive Drug Testing in Animal Models
References
- 1. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Phase II Results – Medthority [medthority.com]
- 5. This compound in Participants With Uncontrolled Hypertension and Treatment-Resistant Hypertension: The Launch-HTN Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baxdrostat demonstrated statistically significant and clinically meaningful reduction in systolic blood pressure in patients with hard-to-control hypertension in the BaxHTN Phase III trial [astrazeneca.com]
- 8. Transient prehypertensive treatment in spontaneously hypertensive rats: a comparison of spironolactone and losartan regarding long-term blood pressure and target organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevention of aortic fibrosis by spironolactone in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of spironolactone in spontaneously hypertensive adult rats subjected to high salt intake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of spironolactone in spontaneously hypertensive adult rats subjected to high salt intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spironolactone decreases DOCA-salt-induced organ damage by blocking the activation of T helper 17 and the downregulation of regulatory T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Safety Profiles of Lorundrostat and Mineralocorticoid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of the novel aldosterone synthase inhibitor, lorundrostat, and the established class of mineralocorticoid receptor antagonists (MRAs), including spironolactone, eplerenone, and finerenone. The information presented is supported by data from clinical trials to aid in the informed evaluation of these therapeutic agents.
Executive Summary
Hypertension and related cardiovascular and renal diseases are significant global health challenges. Both this compound and mineralocorticoid receptor antagonists (MRAs) target the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and electrolyte balance. However, their distinct mechanisms of action result in different safety and tolerability profiles. This compound, a highly selective aldosterone synthase inhibitor, aims to reduce the production of aldosterone, thereby mitigating its downstream effects.[1][2] In contrast, MRAs competitively block the mineralocorticoid receptor, preventing aldosterone from binding and exerting its physiological effects.[3] This guide delves into the comparative safety of these two classes of drugs, with a focus on key adverse events observed in clinical trials.
Data Presentation: Adverse Event Profile Comparison
The following tables summarize the incidence of key adverse events associated with this compound and various MRAs based on data from placebo-controlled clinical trials.
Table 1: Incidence of Hyperkalemia (Elevated Serum Potassium)
| Drug | Trial/Study | Patient Population | Dose(s) | Incidence in Treatment Group | Incidence in Placebo Group |
| This compound | Launch-HTN[4] | Uncontrolled/Resistant Hypertension | 50 mg QD | 1.1% (≥6.0 mmol/L) | - |
| Launch-HTN[4] | Uncontrolled/Resistant Hypertension | 50-100 mg QD | 1.5% (≥6.0 mmol/L) | - | |
| Advance-HTN[4] | Uncontrolled/Resistant Hypertension | 50 mg QD | 5.3% (≥6.0 mmol/L) | - | |
| Advance-HTN[4] | Uncontrolled/Resistant Hypertension | 50-100 mg QD | 7.4% (≥6.0 mmol/L) | - | |
| Explore-CKD[5] | CKD with Hypertension | 25 mg QD | 5% (confirmed hyperkalemia) | 0% | |
| Spironolactone | RALES[6] | Severe Heart Failure | Mean 26 mg QD | 14.5% (>5.5 mEq/L) | 4.2% |
| Eplerenone | EMPHASIS-HF[7] | Systolic Heart Failure | Up to 50 mg QD | 11% (>5.5 mmol/L) | 6.8% |
| EPHESUS[8] | Post-Myocardial Infarction Heart Failure with Hx-HTN | - | 5.9% (severe hyperkalemia) | 4.2% | |
| Finerenone | FIDELIO-DKD[9][10] | Diabetic Kidney Disease | 10 or 20 mg QD | 21.4% (>5.5 mmol/L) | 9.2% |
| FIDELIO-DKD[9][10] | Diabetic Kidney Disease | 10 or 20 mg QD | 4.5% (>6.0 mmol/L) | 1.4% | |
| FIGARO-DKD[11] | Diabetic Kidney Disease | 10 or 20 mg QD | 10.8% | - |
Table 2: Incidence of Hyponatremia (Low Serum Sodium)
| Drug | Trial/Study | Patient Population | Dose(s) | Incidence in Treatment Group | Incidence in Placebo Group |
| This compound | Systematic Review[12] | Uncontrolled Hypertension | Various | Increased risk (OR: 2.16) | - |
| Launch-HTN[13] | Uncontrolled/Resistant Hypertension | 50 mg QD | Discontinuation in 0.37% | - | |
| Launch-HTN[13] | Uncontrolled/Resistant Hypertension | 50-100 mg QD | Discontinuation in 0.37% | - | |
| Finerenone | Pooled: FIDELIO-DKD & FIGARO-DKD[14] | CKD with T2D | 10 or 20 mg QD | 1.3% | 0.7% |
| FINEARTS-HF[14] | Heart Failure with LVEF ≥40% | 10 or 20 mg QD | 1.9% | 0.9% |
Table 3: Incidence of Gynecomastia (Enlargement of Male Breast Tissue)
| Drug | Trial/Study | Patient Population | Dose(s) | Incidence in Treatment Group | Incidence in Placebo Group |
| Spironolactone | RALES[15] | Heart Failure | - | 10% | 1% |
| General Use[2] | - | >150 mg/day | Up to 52% | - | |
| Eplerenone | General Use[1][16] | - | - | <1% | - |
| EPHESUS[17] | Post-Myocardial Infarction Heart Failure | - | 0.5% | 0.6% | |
| Finerenone | General Use[18][19] | - | - | Not reported/No effect | - |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for the interpretation of safety data. Below are summaries of the study designs for the pivotal this compound trials.
Target-HTN Phase 2 Trial [20][21][22]
-
Objective: To assess the safety, efficacy, and dose-response of this compound in adults with uncontrolled hypertension.
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging, multicenter trial conducted in the United States.[23]
-
Participants: 200 adults with uncontrolled hypertension taking two or more antihypertensive medications. The trial included a cohort with suppressed plasma renin activity and another with unsuppressed plasma renin activity.[20]
-
Intervention: Participants were randomized to receive placebo or one of five this compound dosages (12.5 mg, 50 mg, or 100 mg once daily, or 12.5 mg or 25 mg twice daily) for 8 weeks.[22]
-
Key Safety Assessments: Monitoring of adverse events, with a special interest in hyperkalemia, hypotension, and adrenal insufficiency. Regular monitoring of serum potassium and creatinine levels.
Launch-HTN Phase 3 Trial [3][13][24][25]
-
Objective: To evaluate the efficacy and safety of this compound for lowering blood pressure in adults with uncontrolled or treatment-resistant hypertension.[13]
-
Study Design: A global, randomized, double-blind, placebo-controlled Phase 3 trial.[25]
-
Participants: 1,083 eligible adults who failed to achieve their blood pressure goal despite being on two to five antihypertensive medications.[3][24]
-
Intervention: Participants were randomized to one of three arms: placebo, this compound 50 mg once daily, or this compound 50 mg once daily with a possible titration to 100 mg once daily at week six.[25]
-
Key Safety Assessments: Monitoring of treatment-emergent adverse events, with a focus on hyperkalemia, hyponatremia, and reduction in kidney function leading to dose modification or discontinuation.[13]
Advance-HTN Phase 2 Trial [4][26][27]
-
Objective: To assess the efficacy and safety of this compound as an add-on therapy for adults with uncontrolled or resistant hypertension on an optimized background treatment.
-
Study Design: A randomized, double-blind, placebo-controlled Phase 2 pivotal trial.[26]
-
Participants: Adults with confirmed uncontrolled or resistant hypertension on a standardized background treatment of two or three antihypertensive medications.[26]
-
Intervention: Participants received this compound (50 mg or 50-100 mg) or placebo once daily for 12 weeks.
-
Key Safety Assessments: Monitoring of adverse events, including serum potassium, sodium, and estimated glomerular filtration rate (eGFR).[26] A per-protocol procedure for validating suspected factitious hyperkalemia was in place.[26]
Mandatory Visualization
The following diagrams illustrate the signaling pathways affected by this compound and MRAs, and a generalized workflow for a clinical trial assessing these agents.
Caption: Mechanism of action of this compound vs. MRAs in the RAAS pathway.
Caption: Generalized workflow for a randomized controlled clinical trial.
References
- 1. droracle.ai [droracle.ai]
- 2. meded101.com [meded101.com]
- 3. Mineralys Therapeutics Announces Journal of the American Medical Association (JAMA) Publication of Pivotal Phase 3 Launch-HTN Trial for this compound :: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]
- 4. hcplive.com [hcplive.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Spironolactone's Heart Failure Benefit Outweighs Hyperkalemia Risk | MDedge [mdedge.com]
- 7. ahajournals.org [ahajournals.org]
- 8. History of Hypertension and the Effects of Eplerenone in Patients with Acute Myocardial Infarction Complicated by Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyperkalemia Risk with Finerenone: Results from the FIDELIO-DKD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hyperkalemia Risk with Finerenone: Results from the FIDELIO-DKD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The significance of finerenone as a novel therapeutic option in diabetic kidney disease: a scoping review with emphasis on cardiorenal outcomes of the finerenone phase 3 trials [frontiersin.org]
- 12. Efficacy and Safety of this compound in Uncontrolled Hypertension: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound in Participants With Uncontrolled Hypertension and Treatment-Resistant Hypertension: The Launch-HTN Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bayer.com [bayer.com]
- 15. Male Gynecomastia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. academic.oup.com [academic.oup.com]
- 18. droracle.ai [droracle.ai]
- 19. Finerenone: a breakthrough mineralocorticoid receptor antagonist for heart failure, diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hcplive.com [hcplive.com]
- 21. sochob.cl [sochob.cl]
- 22. ahajournals.org [ahajournals.org]
- 23. Mineralys Therapeutics Announces JAMA Publication of Full Target-HTN Phase 2 Trial Results for this compound in Uncontrolled and Treatment-Resistant Hypertension :: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]
- 24. Novel Drug Lowers Stubbornly High BP in Phase 3 Trial [medscape.com]
- 25. Mineralys Therapeutics Announces Late-Breaking Presentation of Data from the Launch-HTN Pivotal Trial of this compound in Uncontrolled or Resistant Hypertension at 34th European Meeting on Hypertension and Cardiovascular Protection (ESH 2025) - BioSpace [biospace.com]
- 26. Mineralys Therapeutics Announces Late-Breaking Data from Advance-HTN Pivotal Trial of this compound in Uncontrolled and Resistant Hypertension Presented at the American College of Cardiology’s Annual Scientific Session & Expo (ACC.25) :: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]
- 27. This compound Efficacy and Safety in Patients With Uncontrolled Hypertension - American College of Cardiology [acc.org]
Lorundrostat vs. PATHWAY-2: A Comparative Analysis of Blood Pressure Reduction in Resistant Hypertension
This guide provides a detailed comparison of the blood pressure-lowering effects of the novel aldosterone synthase inhibitor, lorundrostat, with the landmark PATHWAY-2 trial results. The PATHWAY-2 trial established spironolactone as a highly effective fourth-line agent for resistant hypertension.[1] this compound, by selectively inhibiting the enzyme responsible for aldosterone production, offers a targeted approach to managing hypertension, particularly in patients with elevated aldosterone levels.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical data and experimental methodologies.
Quantitative Data Summary
The following table summarizes the key blood pressure-lowering data from this compound's clinical trials and the PATHWAY-2 trial, providing a clear comparison of their efficacy.
| Drug/Regimen | Trial | Patient Population | Baseline BP (mmHg) | Absolute SBP Reduction (mmHg) | Placebo-Adjusted SBP Reduction (mmHg) |
| This compound | |||||
| 50 mg | Launch-HTN (Phase 3) | Uncontrolled/Resistant HTN (on 2-5 meds) | Not Specified | -19.0 (at 12 weeks) | -11.7 (at 12 weeks)[4] |
| 50 mg | Advance-HTN (Phase 2) | Uncontrolled/Resistant HTN (on 2-3 meds) | ~141/87 (24h ABPM)[5] | -15.4 (at 12 weeks)[6][7][8] | -7.9 (at 12 weeks)[4][6][7][8] |
| 50-100 mg | Advance-HTN (Phase 2) | Uncontrolled/Resistant HTN (on 2-3 meds) | ~141/87 (24h ABPM)[5] | -13.9 (at 12 weeks)[6][7] | -6.5 (at 12 weeks)[6][7] |
| 50 mg | Target-HTN (Phase 2) | Uncontrolled HTN (on ≥2 meds) | Not Specified | -13.2 | -9.6[9] |
| 100 mg | Target-HTN (Phase 2) | Uncontrolled HTN (on ≥2 meds) | Not Specified | -14.1 | -7.8[9] |
| 25 mg | Explore-CKD (Phase 2) | Hypertension with CKD | Not Specified | -9.3 | -7.5[10] |
| PATHWAY-2 | |||||
| Spironolactone 25-50 mg | PATHWAY-2 | Resistant HTN (on 3 meds) | 148/84 (Home BP)[11] | -12.8 (Home SBP)[11] | -8.7 (Home SBP)[11] |
| Doxazosin 4-8 mg | PATHWAY-2 | Resistant HTN (on 3 meds) | 148/84 (Home BP)[11] | -8.7 (Home SBP)[11] | -4.6 (vs Spironolactone) |
| Bisoprolol 5-10 mg | PATHWAY-2 | Resistant HTN (on 3 meds) | 148/84 (Home BP)[11] | -8.3 (Home SBP)[11] | -4.48 (vs Spironolactone)[11] |
| Amiloride 10 mg | PATHWAY-2 (Substudy) | Resistant HTN (on 3 meds) | Not Specified | -20.4 (Clinic SBP)[12] | Not Applicable |
Experimental Protocols
This compound Clinical Trials
This compound has been evaluated in a series of clinical trials to establish its efficacy and safety profile in patients with uncontrolled or resistant hypertension.
-
Mechanism of Action: this compound is a highly selective aldosterone synthase inhibitor.[3][13] It works by blocking the production of aldosterone, a hormone that can contribute to high blood pressure by causing the body to retain sodium and water.[3][14] This targeted mechanism is designed to reduce blood pressure with potentially fewer side effects compared to non-selective mineralocorticoid receptor antagonists.[3][15]
-
Trial Designs (General Overview):
-
Phase 2 (Target-HTN, Advance-HTN, Explore-CKD): These trials were randomized, double-blind, and placebo-controlled, designed to assess the dose-response, efficacy, and safety of this compound as an add-on therapy.[9][14][16] For instance, the Advance-HTN trial enrolled patients with uncontrolled hypertension on a background of two to five medications.[5][17] Participants underwent a run-in period to standardize their background antihypertensive regimen before being randomized to receive this compound or a placebo.[17]
-
Phase 3 (Launch-HTN): This pivotal trial was a global, randomized, double-blind, placebo-controlled study.[4][18] It enrolled adults whose blood pressure was not controlled despite being on two to five antihypertensive medications, reflecting a real-world clinical setting.[4][19]
-
-
Key Endpoints: The primary endpoint in these trials was typically the change in systolic blood pressure from baseline compared to placebo, measured by either 24-hour ambulatory blood pressure monitoring (ABPM) or automated office blood pressure (AOBP).[6][19][20]
PATHWAY-2 Trial
The PATHWAY-2 trial was a landmark study designed to determine the optimal fourth-line treatment for patients with resistant hypertension.[1][21]
-
Trial Design: PATHWAY-2 was a randomized, double-blind, placebo-controlled crossover trial.[21][22] This design meant that each participant received all four study treatments in a random order. The study involved a 4-week placebo run-in period, followed by four 12-week treatment cycles.[23]
-
Participants: The trial enrolled 335 patients with resistant hypertension, defined as uncontrolled blood pressure despite being on three antihypertensive agents (an ACE inhibitor or ARB, a calcium channel blocker, and a diuretic).[11][21][24]
-
Interventions: Participants were randomized to receive 12-week cycles of:
-
Primary Endpoint: The primary outcome was the change in home systolic blood pressure.[11][25] The trial had a hierarchical primary endpoint, first comparing spironolactone to placebo, then to the average of the other two active drugs, and finally to each active drug individually.[21][25]
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound and Spironolactone in the RAAS pathway.
Experimental Workflow
Caption: Generalized workflow for a parallel-group hypertension clinical trial.
References
- 1. NephJC Rewind: PATHWAY-2 — NephJC [nephjc.com]
- 2. mineralystx.com [mineralystx.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. hcplive.com [hcplive.com]
- 5. medcentral.com [medcentral.com]
- 6. This compound Lowers Blood Pressure Compared with Placebo at 12 Weeks - American College of Cardiology [acc.org]
- 7. This compound Phase II Results – Medthority [medthority.com]
- 8. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 9. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 10. Phase 2 Trial Shows Mineralys Drug Cuts Blood Pressure 9.3 mmHg in CKD Patients | MLYS Stock News [stocktitan.net]
- 11. Prevention And Treatment of Hypertension With Algorithm based therapY-2 - American College of Cardiology [acc.org]
- 12. Endocrine and haemodynamic changes in resistant hypertension, and blood pressure responses to spironolactone or amiloride: the PATHWAY-2 mechanisms substudies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. You are being redirected... [southfloridahospitalnews.com]
- 15. This compound, an Aldosterone Synthase Inhibitor, Passes Phase II Hurdle | tctmd.com [tctmd.com]
- 16. Mineralys reports positive data from trial of this compound [clinicaltrialsarena.com]
- 17. youtube.com [youtube.com]
- 18. Mineralys Therapeutics Announces Positive Topline Results from Launch-HTN and Advance-HTN Pivotal Trials of this compound for the Treatment of Uncontrolled or Resistant Hypertension - BioSpace [biospace.com]
- 19. Mineralys results from pivotal Phase 3 Launch-HTN trial – Ysios Capital [ysioscapital.com]
- 20. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 21. Pathway — NephJC [nephjc.com]
- 22. Prevention And Treatment of Hypertension With Algorithm-based therapy (PATHWAY) number 2: protocol for a randomised crossover trial to determine optimal treatment for drug-resistant hypertension | BMJ Open [bmjopen.bmj.com]
- 23. Endocrine and haemodynamic changes in resistant hypertension, and blood pressure responses to spironolactone or amiloride: the PATHWAY-2 mechanisms substudies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bhf.org.uk [bhf.org.uk]
- 25. Prevention And Treatment of Hypertension With Algorithm-based therapy (PATHWAY) number 2: protocol for a randomised crossover trial to determine optimal treatment for drug-resistant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Precision of Aldosterone Synthase Inhibition: A Comparative Analysis of Lorundrostat
A deep dive into the validation of Lorundrostat's mechanism through genetic knockout models and its clinical performance compared to established therapies for uncontrolled hypertension.
For researchers and professionals in drug development, understanding the precise mechanism of action and the preclinical validation of a novel therapeutic is paramount. This guide provides a comprehensive comparison of this compound, a novel aldosterone synthase inhibitor, with alternative therapies. We will explore the validation of its mechanism, present comparative clinical data, and provide detailed experimental protocols.
The Critical Role of Aldosterone Synthase in Hypertension
Aldosterone, a mineralocorticoid hormone, plays a key role in regulating blood pressure by controlling sodium and water retention.[1] Its synthesis is finalized by the enzyme aldosterone synthase, encoded by the CYP11B2 gene.[1] Dysregulation of aldosterone production is a significant contributor to the pathophysiology of hypertension.[2][3] this compound is a highly selective inhibitor of aldosterone synthase, aiming to reduce aldosterone levels and thereby lower blood pressure.[4][5]
Validating the Mechanism: The Power of Genetic Knockout Models
The gold standard for validating the target of a drug is through the use of genetic knockout models. In the context of this compound, a Cyp11b2 knockout mouse model would be the ideal tool to confirm that the drug's effects are solely mediated through the inhibition of aldosterone synthase. In such a model, the absence of the target enzyme should render the drug ineffective, thus confirming its on-target mechanism.
While specific studies validating this compound's effects in Cyp11b2 knockout mice are not yet publicly available, the principle has been applied to the broader class of aldosterone synthase inhibitors. For instance, studies on other inhibitors have utilized animal models to demonstrate their efficacy in reducing aldosterone levels and blood pressure.[6][7] Furthermore, the high selectivity of this compound for CYP11B2 over the closely related CYP11B1 (the enzyme responsible for cortisol synthesis) has been extensively demonstrated in preclinical in vitro assays, showing a 374-fold selectivity.[4][5] This high selectivity is a critical feature, as it minimizes the risk of off-target effects on cortisol production, a significant concern with less selective inhibitors.[8][9]
Comparative Clinical Performance: this compound vs. Alternatives
This compound has undergone rigorous clinical evaluation in a series of trials, including Target-HTN, Advance-HTN, and Launch-HTN.[2] To provide a clear perspective on its clinical utility, we compare its performance with two key alternatives: Finerenone, a non-steroidal mineralocorticoid receptor antagonist (MRA), and Spironolactone, a steroidal MRA.
Efficacy in Blood Pressure Reduction
| Drug Class | Drug | Clinical Trial(s) | Key Efficacy Endpoint | Result |
| Aldosterone Synthase Inhibitor | This compound | Target-HTN | Change in automated office systolic blood pressure (SBP) at week 8 | -9.6 mmHg (50 mg once daily) and -7.8 mmHg (100 mg once daily) placebo-adjusted reduction.[2] |
| Advance-HTN | Change in 24-hour ambulatory SBP at week 12 | -7.9 mmHg (50 mg once daily) placebo-adjusted reduction. | ||
| Launch-HTN | Change in automated office SBP at week 6 | -9.1 mmHg (50 mg once daily) placebo-adjusted reduction. | ||
| Non-steroidal MRA | Finerenone | FIDELIO-DKD | Primary composite kidney outcome | Significant reduction in the risk of kidney failure and a sustained decrease in eGFR. |
| FIGARO-DKD | Primary composite cardiovascular outcome | Significant reduction in the risk of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure. | ||
| Steroidal MRA | Spironolactone | ASPIRANT | Change in daytime ambulatory SBP at 8 weeks | -5.4 mmHg greater reduction with spironolactone compared to placebo. |
Safety and Tolerability Profile
| Drug Class | Drug | Common Adverse Events |
| Aldosterone Synthase Inhibitor | This compound | Hyperkalemia (increase in serum potassium), modest initial decreases in estimated glomerular filtration rate (eGFR).[2][10] |
| Non-steroidal MRA | Finerenone | Hyperkalemia. |
| Steroidal MRA | Spironolactone | Hyperkalemia, gynecomastia (in males), menstrual irregularities (in females).[8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
A clear understanding of the experimental design is crucial for interpreting clinical trial data. Below are the summarized protocols for the key trials mentioned.
This compound: Target-HTN Trial
-
Objective: To evaluate the dose-response, safety, and efficacy of this compound in patients with uncontrolled hypertension.[2]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-ranging Phase II trial.[2]
-
Participant Population: Adults with uncontrolled hypertension (systolic BP ≥140 mmHg and/or diastolic BP ≥90 mmHg) despite being on at least two antihypertensive medications.[2]
-
Intervention: Patients were randomized to receive one of several doses of this compound or placebo once daily for 8 weeks.[2]
-
Primary Endpoint: Change from baseline in automated office systolic blood pressure at week 8.[2]
-
Key Assessments: Automated office blood pressure measurements, 24-hour ambulatory blood pressure monitoring, plasma aldosterone concentration, and plasma renin activity.[2]
Finerenone: FIDELIO-DKD Trial
-
Objective: To determine the efficacy and safety of Finerenone in patients with chronic kidney disease (CKD) and type 2 diabetes.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, event-driven Phase III trial.
-
Participant Population: Adults with type 2 diabetes and CKD (defined by the presence of albuminuria and a certain range of eGFR).
-
Intervention: Patients were randomized to receive Finerenone or placebo, in addition to standard of care.
-
Primary Endpoint: A composite of kidney failure, a sustained decrease of at least 40% in eGFR from baseline, or renal death.
-
Key Assessments: Urinary albumin-to-creatinine ratio (UACR), eGFR, and cardiovascular events.
Spironolactone: ASPIRANT Trial
-
Objective: To assess the efficacy of adding spironolactone to the treatment regimen of patients with resistant hypertension.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participant Population: Patients with resistant hypertension (uncontrolled BP despite treatment with at least three antihypertensive drugs, including a diuretic).
-
Intervention: Patients were randomized to receive spironolactone (25 mg/day) or placebo in addition to their existing antihypertensive medications for 8 weeks.
-
Primary Endpoint: Change in mean daytime ambulatory systolic blood pressure at 8 weeks.
-
Key Assessments: Ambulatory blood pressure monitoring and office blood pressure measurements.
Conclusion
This compound represents a targeted approach to managing hypertension by selectively inhibiting aldosterone synthase. While direct validation of its mechanism in genetic knockout models is awaited, the preclinical data on its high selectivity, combined with robust clinical trial results, position it as a promising new therapeutic option. Its performance in reducing blood pressure is comparable to or exceeds that of established therapies, with a potentially more favorable side-effect profile than older steroidal MRAs. For researchers and clinicians, this compound offers a novel tool in the armamentarium against uncontrolled hypertension, with a mechanism that is both precise and potent.
References
- 1. Aldosterone synthase - Wikipedia [en.wikipedia.org]
- 2. Aldosterone Synthase Inhibition With this compound for Uncontrolled Hypertension: The Target-HTN Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating phase II results of Baxdrostat, an aldosterone synthase inhibitor for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First‐in‐human study evaluating safety, pharmacokinetics, and pharmacodynamics of this compound, a novel and highly selective aldosterone synthase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human study evaluating safety, pharmacokinetics, and pharmacodynamics of this compound, a novel and highly selective aldosterone synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Aldosterone Synthase Inhibitor FAD286 is Suitable for Lowering Aldosterone Levels in ZDF Rats but not in db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Baxdrostat: A Novel Aldosterone Synthase Inhibitor for Treatment Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldosterone synthase inhibition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of this compound in Patients With Uncontrolled and Treatment-Resistant Hypertension: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Long-Term Efficacy of Lorundrostat Compared to Standard Antihypertensives in Managing Uncontrolled and Resistant Hypertension
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the novel aldosterone synthase inhibitor, lorundrostat, with standard antihypertensive therapies for the management of uncontrolled and resistant hypertension. The analysis is based on recent clinical trial data, focusing on efficacy, safety, and mechanism of action to inform research and development in cardiovascular medicine.
Introduction to this compound and Resistant Hypertension
Resistant hypertension, defined as blood pressure that remains above goal despite the use of three or more antihypertensive agents from different classes, including a diuretic, presents a significant clinical challenge.[1][2][3] This condition is associated with a heightened risk of cardiovascular events, stroke, and kidney failure.[2][3] A key contributor to resistant hypertension is the excessive production of aldosterone, a hormone that regulates sodium and potassium levels, thereby influencing blood pressure.[1][4]
This compound is a novel, oral, once-daily aldosterone synthase inhibitor (ASI).[5] It selectively targets and inhibits the enzyme responsible for the final steps of aldosterone synthesis.[4][5] This mechanism of action differs from traditional mineralocorticoid receptor antagonists (MRAs) like spironolactone, which block the aldosterone receptor itself.[6] By reducing aldosterone production, this compound aims to lower blood pressure with potentially fewer side effects associated with MRA-based therapies.[4][7]
Comparative Efficacy Data
Recent Phase II and pivotal clinical trials have evaluated the efficacy of this compound in patients with uncontrolled and resistant hypertension. The data is summarized below for comparison with standard therapeutic approaches.
Table 1: Summary of this compound Clinical Trial Efficacy Data
| Clinical Trial | Dosage | Primary Endpoint | Placebo-Adjusted Systolic Blood Pressure (SBP) Reduction | Key Findings |
| Target-HTN (Phase II) | 50 mg QD | Change in Automated Office SBP at Week 8 | -9.6 mmHg (P=0.01)[7][8] | Statistically significant SBP reduction in patients with suppressed plasma renin activity.[8] |
| 100 mg QD | Change in Automated Office SBP at Week 8 | -7.8 mmHg (P=0.04)[7][8] | Greater benefits were suggested in patients with obesity.[6] | |
| Advance-HTN (Pivotal) | 50 mg QD | Change in 24-hour Average SBP at Week 12 | -7.9 mmHg (P=0.001)[9][10][11] | Efficacious in a diverse population, including over 50% African Americans, irrespective of race, gender, or weight.[10][11] |
| 50-100 mg QD | Change in 24-hour Average SBP at Week 12 | -6.5 mmHg (P=0.006)[10][11] | Dose escalation to 100 mg did not show greater BP control but was associated with more adverse events.[12] | |
| Launch-HTN (Pivotal) | 50 mg QD | Change in Automated Office SBP at Week 6 | -9.1 mmHg (P<0.0001)[13] | Demonstrated efficacy in a "real-world" setting where participants remained on existing medications.[9][13] |
| 50 mg QD | Change in Automated Office SBP at Week 12 | -11.7 mmHg (P<0.0001)[13] | Benefit was sustained and potentially increased through week 12.[9] |
Table 2: Comparison of this compound with Standard of Care for Resistant Hypertension
| Feature | This compound | Standard of Care (Mineralocorticoid Receptor Antagonists - e.g., Spironolactone) |
| Mechanism of Action | Inhibits aldosterone synthase, reducing aldosterone production.[4][5] | Blocks the mineralocorticoid receptor, preventing aldosterone from binding.[6] |
| Clinical Efficacy | Demonstrated significant placebo-adjusted SBP reductions of 7.9 to 11.7 mmHg in pivotal trials as an add-on therapy.[9][10][11][13] | Spironolactone is considered the most effective fourth-line agent for resistant hypertension.[14] The PATHWAY-2 trial demonstrated its superiority over beta-blockers and alpha-blockers.[2] |
| Key Patient Population | Effective in patients with uncontrolled or resistant hypertension, including those with obesity and suppressed renin activity.[5][6] | Particularly effective in resistant hypertension where aldosterone excess is a common underlying cause.[1] |
| Adverse Effects | Modest increases in serum potassium (hyperkalemia) and instances of hyponatremia have been observed.[9][11] | Side effects include hyperkalemia and antiandrogenic effects such as gynecomastia.[2][6] |
Experimental Protocols
Detailed methodologies for the key clinical trials of this compound provide context for the efficacy data.
Target-HTN (Phase II Trial)
-
Objective: To assess the efficacy, safety, and tolerability of this compound in treating uncontrolled and resistant hypertension.
-
Study Design: A prospective, multicenter, randomized, placebo-controlled trial conducted at 43 sites in the US.[8]
-
Participants: Adults with a systolic automated office blood pressure (AOBP) of ≥130 mm Hg while taking two or more antihypertensive medications. The initial cohort consisted of 163 individuals with suppressed plasma renin activity (≤1.0 ng/mL/h).[8]
-
Interventions: Patients were randomized to receive one of five active doses of this compound (12.5mg QD, 50mg QD, 100mg QD, 12.5mg BID, 25mg BID) or a placebo.[15]
-
Primary Endpoint: The primary outcome was the change in automated office systolic blood pressure from baseline to week 8.[6]
Advance-HTN (Pivotal Phase IIb Trial)
-
Objective: To evaluate the 24-hour systolic blood pressure-lowering effect of once-daily this compound in patients with uncontrolled and treatment-resistant hypertension on a standardized antihypertensive regimen.[11]
-
Study Design: A randomized, double-blind, placebo-controlled trial conducted at 103 U.S. sites.[11]
-
Participants: 285 patients with elevated blood pressure despite taking two to five antihypertensive medications were transitioned to a standardized regimen for 3 weeks. Those with a 24-hour ambulatory blood pressure ≥130/80 mm Hg were randomized.[11][16] The study included a diverse population with 40% women and 53% Black or African-American participants.[11]
-
Interventions: Participants were randomized to receive placebo, this compound 50 mg daily, or this compound 50 mg daily with a potential increase to 100 mg at week 4 if blood pressure remained uncontrolled.[11][16]
-
Primary Endpoint: The change in 24-hour average systolic blood pressure from baseline to week 12.[10][11]
Launch-HTN (Pivotal Trial)
-
Objective: To evaluate the efficacy and safety of this compound in a setting reflective of real-world clinical practice.[9]
-
Study Design: A global, randomized, double-blind, placebo-controlled trial.[13]
-
Participants: Adults unable to meet blood pressure goals despite treatment with 2 to 5 antihypertensive medications. Participants were allowed to remain on their existing medication regimens.[13]
-
Interventions: Patients were randomized to receive this compound (50 mg or 50 mg with optional escalation to 100 mg) or placebo.[13]
-
Primary Endpoint: The change from baseline in systolic blood pressure as determined by automated office blood pressure (AOBP) measurements at week 6.[13]
Visualizing Mechanisms and Workflows
Mechanism of Action in the Renin-Angiotensin-Aldosterone System (RAAS)
The following diagram illustrates the points of intervention for various antihypertensive classes within the RAAS pathway, highlighting the unique mechanism of this compound.
Caption: RAAS pathway showing intervention points of antihypertensives.
Generalized Experimental Workflow for Antihypertensive Clinical Trials
This diagram outlines the typical workflow for a randomized controlled trial evaluating a new antihypertensive agent, based on the protocols of the this compound trials.
Caption: Generalized workflow for an antihypertensive clinical trial.
Conclusion
This compound has demonstrated statistically significant and clinically meaningful reductions in blood pressure in patients with uncontrolled and resistant hypertension across multiple clinical trials.[9][13][15] Its novel mechanism as an aldosterone synthase inhibitor offers a targeted approach to managing hypertension, particularly in populations where aldosterone excess is a key driver.[1][4] While direct, long-term, head-to-head comparative trials with standard antihypertensives like spironolactone are needed for a definitive assessment, the current data suggest this compound is a promising therapeutic agent. Its efficacy in diverse populations and a safety profile with modest and manageable side effects position it as a potential transformative therapy for a hard-to-treat patient population.[10][11][13] Further phase III trials will be crucial to confirm these findings and fully establish its role in the clinical management of hypertension.[11]
References
- 1. Treatment of Resistant and Refractory Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccjm.org [ccjm.org]
- 3. hopkinsmedicine.org [hopkinsmedicine.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. mineralystx.com [mineralystx.com]
- 6. This compound, an Aldosterone Synthase Inhibitor, Passes Phase II Hurdle | tctmd.com [tctmd.com]
- 7. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 8. patientcareonline.com [patientcareonline.com]
- 9. Mineralys Therapeutics Announces Positive Topline Results from Launch-HTN and Advance-HTN Pivotal Trials of this compound for the Treatment of Uncontrolled or Resistant Hypertension :: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]
- 10. This compound Phase II Results – Medthority [medthority.com]
- 11. This compound Efficacy and Safety in Patients With Uncontrolled Hypertension - American College of Cardiology [acc.org]
- 12. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 13. hcplive.com [hcplive.com]
- 14. droracle.ai [droracle.ai]
- 15. Mineralys reports positive data from trial of this compound [clinicaltrialsarena.com]
- 16. This compound Shows Positive Efficacy for Treatment of Hypertension | Cardio Care Today [cardiocaretoday.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Lorundrostat
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of lorundrostat, a potent and selective aldosterone synthase inhibitor. Adherence to these guidelines is critical to protect personnel and the environment from potential harm.
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects, making proper disposal a key environmental consideration.[2]
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and the necessary safety precautions.
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation.[1] |
| Acute Aquatic Toxicity | Category 1: Very toxic to aquatic life.[2] |
| Chronic Aquatic Toxicity | Category 1: Very toxic to aquatic life with long lasting effects.[2] |
Personal Protective Equipment (PPE):
To mitigate exposure risks, the following personal protective equipment should be worn when handling this compound:
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: Wear protective clothing.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its containers is through an approved waste disposal plant, in accordance with local, state, and federal regulations.[1][2]
1. Waste Collection:
- Designate a specific, clearly labeled, and sealed container for this compound waste.
- Keep the chemical in suitable and closed containers for disposal.[3]
- Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[2]
2. Handling Spills:
- In the event of a spill, avoid dust and aerosol formation.[1][2]
- For liquid spills, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
- Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
- Collect all contaminated materials into the designated this compound waste container.[2]
3. Final Disposal:
- Dispose of the contents and the container at an approved waste disposal plant.[2]
- Follow all local, state, and federal regulations for hazardous waste disposal.[1]
- While one safety data sheet suggests that smaller quantities may be disposed of with household waste, this is not recommended due to the high aquatic toxicity of this compound.[4] The more conservative and widely recommended approach of using a certified waste disposal service should always be followed.
Emergency First Aid Procedures
In case of accidental exposure:
-
If Swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth.[1][2]
-
If on Skin: Wash with plenty of soap and water.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing.[1]
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Lorundrostat
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Lorundrostat is paramount. This guide provides essential procedural information to minimize risk and ensure operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with potential health hazards. According to safety data sheets, it can be harmful if swallowed, cause skin irritation, and result in serious eye irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent skin contact and irritation[1]. |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | To protect against serious eye irritation from splashes or dust[1]. |
| Protective Clothing | Laboratory coat or other suitable protective clothing. | To prevent contamination of personal clothing and skin[1]. |
| Respiratory Protection | Use only in areas with appropriate exhaust ventilation. | To avoid inhalation of dust or aerosols[2]. |
Safe Handling and Operational Plan
A systematic approach to handling this compound in a laboratory setting is crucial to mitigate exposure risks.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The designated handling area, preferably a chemical fume hood, should be clean and uncluttered.
-
Personal Protection: Don PPE in the following order: lab coat, then gloves, and finally eye and face protection.
-
Handling the Compound:
-
Decontamination: After handling, remove PPE carefully to avoid cross-contamination. Dispose of single-use PPE in designated waste containers.
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[2].
First Aid Measures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention[1]. |
| Skin Contact | Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice[1]. |
| Ingestion | Rinse mouth with water. Call a poison control center or doctor if you feel unwell[1][2]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention[2]. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations[1].
-
For investigational drugs, unused or returned medications should be destroyed following established guidelines for hazardous waste[3].
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal[3]. Some suppliers state that smaller quantities may be disposed of with household waste, but it is crucial to follow institutional and local regulations first[4].
Clinical Trial Safety Data
While not directly related to occupational handling, understanding the adverse effects observed in clinical trials can provide a broader context of the compound's biological activity.
Adverse Events of Special Interest in Clinical Trials:
| Adverse Event | This compound (50 mg to 100 mg) | Placebo |
| Severely elevated BP | 0.7% - 1.9% | 4.1% |
| Symptomatic hypotension | 2.0% - 2.6% | 0.4% |
| Hyperkalemia | 2.0% - 2.6% | 0.4% |
| Hyponatremia | 6.9% - 10.4% | 3.3% |
| eGFR reduction | 3.0% - 3.3% | 0.7% |
| Glucocorticoid deficiency | 0% | 1.1% |
| (Data from the Launch-HTN Study)[5] |
Visual Workflow for PPE Donning and Doffing
Caption: PPE Donning and Doffing Sequence for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
